MRS2567
Description
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Properties
Molecular Formula |
C16H12N2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-isothiocyanato-4-[2-(4-isothiocyanatophenyl)ethyl]benzene |
InChI |
InChI=1S/C16H12N2S2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2 |
InChI Key |
KGPFLJVFCCOOEO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Insurmountable Antagonism of MRS2578: A Technical Guide to its Mechanism of Action at the P2Y6 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MRS2578, a potent and selective, yet insurmountable, antagonist of the P2Y6 receptor. This document is intended for researchers, scientists, and drug development professionals investigating purinergic signaling pathways and their therapeutic potential. While the initial query focused on MRS2567, this guide will address both compounds, clarifying their relationship and focusing on the more potent and widely studied MRS2578.
Executive Summary
MRS2578 is a diisothiocyanate derivative that acts as a highly selective antagonist of the P2Y6 nucleotide receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes, including inflammation and immune responses. Its mechanism of action is characterized by insurmountable antagonism, suggesting a non-competitive mode of inhibition. MRS2578 effectively blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, uridine (B1682114) 5'-diphosphate (UDP), to the P2Y6 receptor. This blockade primarily involves the inhibition of the Gq/11-phospholipase C (PLC) pathway, leading to the suppression of intracellular calcium mobilization, a key signaling event mediated by the P2Y6 receptor.
Comparative Analysis: this compound and MRS2578
Both this compound and MRS2578 are symmetric aryl diisothiocyanate derivatives that function as insurmountable antagonists of the P2Y6 receptor. However, MRS2578 exhibits greater potency, particularly at the human P2Y6 receptor.[1]
| Compound | Target Receptor | Species | IC50 Value (nM) | Reference |
| MRS2578 | P2Y6 | Human | 37 ± 16 | [1] |
| P2Y6 | Rat | 98 ± 11 | [1] | |
| This compound | P2Y6 | Human | 126 ± 15 | [1] |
| P2Y6 | Rat | 101 ± 27 | [1] |
Table 1: Comparative inhibitory potencies (IC50) of MRS2578 and this compound at human and rat P2Y6 receptors.
The selectivity of MRS2578 is noteworthy, as it displays insignificant activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11 receptors, at concentrations up to 10 μM.[1][2][3]
Mechanism of Action: Insurmountable Antagonism
The antagonism of the P2Y6 receptor by MRS2578 is described as "insurmountable," which means that increasing the concentration of the agonist (UDP) cannot fully overcome the inhibitory effect of MRS2578.[1] This characteristic suggests a non-competitive mechanism of action, where MRS2578 may bind to a site on the receptor that is different from the agonist binding site (an allosteric site) or bind irreversibly to the receptor. The isothiocyanate groups in the structure of MRS2578 are likely involved in its antagonistic effects.[1]
The P2Y6 Receptor Signaling Pathway and MRS2578's Point of Intervention
The P2Y6 receptor primarily couples to the Gq/11 family of G proteins.[4] Activation of the P2Y6 receptor by its endogenous agonist UDP initiates a well-defined signaling cascade. MRS2578 acts by blocking the initial activation of this receptor, thereby preventing all subsequent downstream events.
References
- 1. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
MRS2567 as a P2Y6 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y6 receptor, a G protein-coupled receptor (GPCR) predominantly activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a significant therapeutic target in a variety of pathological conditions, including inflammation, neuropathic pain, and certain cancers. Its role in mediating cellular responses such as phagocytosis by microglia and the release of pro-inflammatory cytokines has spurred the development of selective antagonists to modulate its activity. This technical guide provides an in-depth overview of MRS2567, a potent and selective antagonist of the P2Y6 receptor, intended for researchers and professionals in drug development.
Core Compound: this compound
This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 nucleotide receptor. Its chemical structure and properties make it a valuable tool for investigating the physiological and pathological roles of the P2Y6 receptor.
Quantitative Data Summary
The antagonist activity of this compound and its close analog, MRS2578, has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profiles.
Table 1: Potency of this compound and MRS2578 at P2Y6 Receptors
| Compound | Species | Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | Human | P2Y6 | Phospholipase C Activity | 126 ± 15 | [1] |
| This compound | Rat | P2Y6 | Phospholipase C Activity | 101 ± 27 | [1] |
| MRS2578 | Human | P2Y6 | Phospholipase C Activity | 37 ± 16 | [1] |
| MRS2578 | Rat | P2Y6 | Phospholipase C Activity | 98 ± 11 | [1] |
| MRS2578 | Human | P2Y6 | - | 37 | [2][3] |
| MRS2578 | Rat | P2Y6 | - | 98 | [2][3] |
Table 2: Selectivity Profile of MRS2578
| Receptor | Activity | IC50 (µM) | Reference |
| P2Y1 | No significant activity | > 10 | [2][3] |
| P2Y2 | No significant activity | > 10 | [2][3] |
| P2Y4 | No significant activity | > 10 | [2][3] |
| P2Y11 | No significant activity | > 10 | [2][3] |
Signaling Pathways and Mechanism of Action
The P2Y6 receptor is coupled to the Gq/11 family of G proteins. Upon activation by UDP, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular effects of P2Y6 receptor activation. This compound acts as an antagonist by blocking the binding of UDP to the P2Y6 receptor, thereby inhibiting this signaling pathway.
P2Y6 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Protocols
In Vitro Calcium Imaging Assay for P2Y6 Receptor Antagonism
This protocol describes a method to assess the antagonist activity of this compound by measuring changes in intracellular calcium concentration in response to a P2Y6 agonist.
Materials:
-
Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
UDP (P2Y6 receptor agonist).
-
This compound.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Procedure:
-
Cell Culture: Culture the P2Y6-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of UDP (typically the EC80 concentration) to all wells simultaneously using an automated dispenser.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Calcium Imaging Assay.
Radioligand Binding Assay for P2Y6 Receptor
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the P2Y6 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y6 receptor.
-
Radioligand specific for the P2Y6 receptor (e.g., [³H]-UDP).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
This compound.
-
Non-labeled UDP (for determining non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize P2Y6-expressing cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add binding buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the radioligand, a high concentration of non-labeled UDP (e.g., 10 µM), and the membrane preparation.
-
Competitive Binding: Add binding buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Functional Assays
The efficacy of P2Y6 receptor antagonists like this compound is often evaluated in animal models of diseases where the P2Y6 receptor is implicated. A common application is in models of inflammation.
Example: LPS-induced Inflammation Model
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Compound Administration: Administer this compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Inflammation: Induce inflammation by administering lipopolysaccharide (LPS).
-
Assessment of Inflammation: At a specific time point after LPS administration, assess inflammatory markers. This can include:
-
Measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates using ELISA.
-
Quantifying immune cell infiltration into specific tissues (e.g., lungs, peritoneal cavity) by cell counting or flow cytometry.
-
Histological analysis of tissues to assess tissue damage and inflammation.
-
-
Data Analysis: Compare the inflammatory responses in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.
Logical Relationship of this compound's Effects from In Vitro to In Vivo.
Conclusion
This compound is a valuable pharmacological tool for the study of the P2Y6 receptor. Its potency and selectivity make it suitable for a range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers to investigate the role of the P2Y6 receptor in their specific areas of interest and to evaluate the therapeutic potential of P2Y6 receptor antagonism. As research in this field continues, the development of antagonists like this compound will be crucial for translating our understanding of P2Y6 receptor signaling into novel therapeutic strategies.
References
MRS2567: A Technical Guide to its Chemical Properties, Structure, and P2Y6 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2567, also known as MRS2578, is a potent and selective antagonist of the P2Y6 nucleotide receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation and immune responses. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and for assessing its antagonist activity, alongside a visualization of the P2Y6 signaling pathway it inhibits.
Chemical Properties and Structure
This compound is a diisothiocyanate derivative with the chemical name N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea]. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea] | |
| Synonyms | MRS2578 | [1] |
| Molecular Formula | C20H20N6S4 | |
| Molecular Weight | 472.66 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% (HPLC) |
Pharmacological Activity
This compound acts as a selective and potent antagonist of the P2Y6 receptor. The P2Y6 receptor is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP).[2][3][4] Activation of the P2Y6 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[2] this compound effectively blocks this signaling cascade.
The antagonist potency of this compound has been quantified through various in vitro assays, with the following IC50 values reported:
| Receptor Species | IC50 Value | Reference |
| Human P2Y6 | 37 nM | [5] |
| Rat P2Y6 | 98 nM | [5] |
This compound exhibits high selectivity for the P2Y6 receptor, with no significant activity observed at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11, at concentrations up to 10 μM.[5]
Signaling Pathway
The signaling pathway initiated by the activation of the P2Y6 receptor by its endogenous agonist UDP and the inhibitory action of this compound is depicted below.
Experimental Protocols
Synthesis of this compound (MRS2578)
The synthesis of this compound is based on the procedure described by Mamedova et al. (2004).[6]
Materials:
-
3-isothiocyanatobenzoyl chloride
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1,4-diaminobutane in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of 3-isothiocyanatobenzoyl chloride in DCM to the flask with stirring at room temperature.
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea] (this compound).
-
Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Intracellular Calcium Mobilization Assay
This protocol is designed to assess the antagonist activity of this compound at the P2Y6 receptor by measuring changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Uridine diphosphate (UDP) as the agonist.
-
This compound as the antagonist.
-
A fluorescence plate reader or fluorescence microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Culture: Culture the P2Y6-expressing cells in appropriate culture medium until they reach a suitable confluency for the assay. Seed the cells into 96-well black-walled, clear-bottom plates 24 hours prior to the experiment.
-
Dye Loading: On the day of the experiment, wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Stimulation: Add a fixed concentration of UDP (e.g., EC80 concentration) to the wells to stimulate the P2Y6 receptor.
-
Data Recording: Continuously record the fluorescence ratio for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Determine the inhibitory effect of this compound by comparing the UDP-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y6 receptor. Its high potency and selectivity make it a suitable probe for investigating P2Y6-mediated signaling pathways in various cellular and in vivo models. The experimental protocols provided herein offer a foundation for the synthesis and functional characterization of this important P2Y6 receptor antagonist.
References
- 1. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MRS2567: A Potent and Insurmountable P2Y6 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2567 is a potent and insurmountable antagonist of the P2Y6 nucleotide receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation and apoptosis.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Synthesis
This compound, with the chemical name 1,2-bis(4-isothiocyanatophenyl)ethane, emerged from a structure-activity relationship (SAR) study of aryl diisothiocyanate derivatives.[1] The isothiocyanate functional groups are key to its activity, acting as electrophiles that can form covalent bonds with nucleophilic residues, such as lysine (B10760008) and cysteine side chains, on the P2Y6 receptor. This covalent interaction is believed to be the basis for its insurmountable antagonism.[1]
Mechanism of Action
This compound exerts its effects by selectively blocking the action of the endogenous P2Y6 receptor agonist, uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is coupled to the Gq/11 family of G proteins. Upon activation by UDP, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, as an insurmountable antagonist, effectively and irreversibly blocks this signaling cascade initiated by UDP.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay | Value | Reference |
| IC50 | Human | 1321N1 Astrocytoma | Inositol Phosphate (B84403) Accumulation | 126 ± 15 nM | [1] |
| IC50 | Rat | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 101 ± 27 nM | [1] |
| pIC50 | Human | Not Specified | Not Specified | 6.9 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Agonist Used | Concentration | This compound Concentration | % Inhibition | Reference |
| P2Y1 | 2-MeSADP | 30 nM | 10 µM | No effect | [1] |
| P2Y2 | UTP | 100 nM | 10 µM | No effect | [1] |
| P2Y4 | UTP | 100 nM | 10 µM | No effect | [1] |
| P2Y11 | ATP | 10 µM | 10 µM | No effect | [1] |
Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay is a cornerstone for characterizing P2Y6 receptor antagonists by measuring the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
1. Cell Culture and Labeling:
-
Human 1321N1 astrocytoma cells stably expressing the human or rat P2Y6 receptor are cultured in a suitable medium.
-
Cells are seeded into 24-well plates and grown to near confluence.
-
The cells are then labeled overnight with myo-[³H]inositol (1 µCi/well) in an inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
2. Antagonist and Agonist Treatment:
-
The labeled cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution) to remove excess radiolabel.
-
The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
LiCl (e.g., 10 mM) is added to the buffer to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
The P2Y6 receptor agonist, UDP (e.g., 300 nM), is then added to stimulate the receptor, and the incubation continues for a defined period (e.g., 30-60 minutes).
3. Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.
-
The cell lysates are centrifuged, and the supernatant containing the soluble inositol phosphates is collected.
-
The acidic supernatant is neutralized.
-
The total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The columns are washed, and the bound inositol phosphates are eluted.
-
The radioactivity of the eluate is measured using a scintillation counter.
4. Data Analysis:
-
The amount of [³H]inositol phosphate accumulation is expressed as a percentage of the response to the agonist alone (in the absence of the antagonist).
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: P2Y6 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Characterization of this compound.
In Vivo Development
While the initial discovery and characterization of this compound were conducted in vitro, the potent and selective antagonism of the P2Y6 receptor suggests its potential for in vivo applications, particularly in models of inflammation. Although specific in vivo studies utilizing this compound are not extensively reported in the literature, other P2Y6 receptor antagonists have shown efficacy in preclinical models of inflammatory conditions. The development of potent antagonists like this compound provides valuable tools to further explore the therapeutic potential of targeting the P2Y6 receptor in various disease states.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y6 receptor. Its high potency, selectivity, and insurmountable mechanism of antagonism make it a robust inhibitor for in vitro studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent for inflammatory and other P2Y6-mediated diseases.
References
MRS2567: An In-depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2567 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP).[1] The P2Y6 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and cancer progression, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound and its widely used analog, MRS2578, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
In Vitro Effects of this compound/MRS2578
The in vitro activity of this compound and its analog MRS2578 has been characterized through various cell-based assays, establishing their potency and selectivity as P2Y6 receptor antagonists.
Quantitative Data Summary
| Compound | Receptor | Species | Assay Type | IC50 Value | Reference |
| MRS2578 | P2Y6 | Human | Phospholipase C Activity | 37 nM | |
| MRS2578 | P2Y6 | Rat | Phospholipase C Activity | 98 nM | |
| MRS2578 | P2Y1, P2Y2, P2Y4, P2Y11 | Human | Phospholipase C Activity | > 10 µM |
Key In Vitro Findings
-
Inhibition of UDP-induced Signaling: MRS2578 effectively blocks UDP-mediated intracellular signaling cascades. As a P2Y6 receptor antagonist, it inhibits the activation of phospholipase C (PLC), leading to the suppression of downstream events such as intracellular calcium mobilization and protein kinase C (PKC) activation.[2]
-
Anti-inflammatory Effects: In vitro studies have demonstrated the anti-inflammatory properties of MRS2578. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages.
-
Modulation of Apoptosis: MRS2578 has been observed to block the protective effect of UDP against TNFα-induced apoptosis in astrocytoma cells, suggesting a role for the P2Y6 receptor in cell survival pathways.
-
Inhibition of Cell Migration: The P2Y6 receptor is involved in promoting cell migration. Studies have shown that MRS2578 can inhibit wound-induced cell migration in intestinal epithelial cells.
In Vivo Effects of MRS2578
Preclinical in vivo studies have explored the therapeutic potential of MRS2578 in various disease models, highlighting its anti-inflammatory, neuroprotective, and anti-cancer activities.
Quantitative Data Summary
| Disease Model | Animal Model | Compound | Dose | Route of Administration | Key Finding | Reference |
| Parkinson's Disease | Rat (6-OHDA model) | MRS2578 | 2 µg/kg | Intrastriatal | Prevented dopaminergic neuron death and reduced microglial activation. | [1] |
| Vascular Inflammation | Mouse (LPS model) | MRS2578 | 10 µM | Intratracheal | Attenuated keratinocyte-derived chemokine serum protein levels. | [3] |
| Allergic Airway Inflammation | Mouse (OVA-sensitized) | MRS2578 | 10 µM | Intratracheal | Reduced BALF eosinophilia and IL-5/IL-13 levels. | [3] |
| Gastric Cancer | Mouse (Xenograft) | MRS2578 | Not specified | Intratumoral | Rescued the inhibitory effect of UTP/UDP on tumorigenesis. | [4] |
| Breast Cancer Metastasis | Mouse (Xenograft) | MRS2578 | Not specified | Intraperitoneal | Blocked UDP-promoted metastasis. | [4] |
| Ischemic Stroke | Mouse (tMCAO model) | MRS2578 | Not specified | Not specified | Enlarged brain atrophy and edema volume by inhibiting microglial phagocytosis. | [5] |
| Abdominal Aortic Aneurysm | Mouse (ApoE-/-) | MRS2578 | 16 mg/kg and 32 mg/kg | Intraperitoneal | Increased AAA rupture-induced mortality and exacerbated aneurysm progression. | [6] |
| Colitis | Mouse | P2Y6R knockout (genetic model) | N/A | N/A | Deficiency in P2Y6R protected mice against experimentally induced colitis. | [7] |
Signaling Pathways
This compound, by antagonizing the P2Y6 receptor, modulates multiple downstream signaling cascades. The activation of the P2Y6 receptor by its endogenous ligand UDP primarily initiates signaling through two main G protein pathways: Gαq and Gα13.
Caption: P2Y6 Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Phospholipase C (PLC) Activity Assay
This protocol is adapted from methods used to characterize P2Y receptor antagonists.
Objective: To determine the inhibitory effect of this compound on UDP-induced PLC activity.
Materials:
-
1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Uridine diphosphate (UDP).
-
Phospholipase C activity assay kit (colorimetric or fluorometric).
-
96-well microplate.
-
Plate reader.
Procedure:
-
Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and UDP in a suitable solvent (e.g., DMSO for this compound, water for UDP). Prepare serial dilutions of this compound.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with PBS. Add the different concentrations of this compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (solvent only).
-
Stimulation with Agonist: Add a fixed concentration of UDP (typically at its EC80) to the wells and incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.
-
PLC Activity Measurement: Lyse the cells and measure PLC activity according to the manufacturer's instructions of the chosen assay kit. This typically involves measuring the hydrolysis of a substrate like phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Data Analysis: Calculate the percentage inhibition of PLC activity for each concentration of this compound compared to the UDP-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro Phospholipase C (PLC) activity assay.
In Vivo Anti-inflammatory Efficacy in a Mouse Model of Colitis
This protocol is a general representation based on studies investigating the role of P2Y6 in colitis.
Objective: To evaluate the in vivo anti-inflammatory effect of MRS2578 in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Dextran sulfate sodium (DSS).
-
MRS2578.
-
Vehicle for MRS2578 (e.g., saline with 0.5% DMSO).
-
Animal balance.
-
Tools for tissue collection and processing.
-
Histology equipment and reagents.
-
ELISA kits for cytokine measurement.
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis. A control group receives regular drinking water.
-
Treatment: Divide the DSS-treated mice into two groups: one receiving vehicle and the other receiving MRS2578. Administer MRS2578 (e.g., daily intraperitoneal injections) starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect colon tissue for length measurement and histological analysis. Collect blood for cytokine analysis.
-
Analysis:
-
Histology: Score the colon sections for inflammation severity, ulceration, and tissue damage.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or colon tissue homogenates using ELISA.
-
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the vehicle-treated and MRS2578-treated groups to determine the therapeutic effect of the antagonist.
Caption: Workflow for the in vivo DSS-induced colitis model.
Conclusion
This compound and its analog MRS2578 are valuable pharmacological tools for investigating the role of the P2Y6 receptor in health and disease. Their potent and selective antagonist activity has been demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the P2Y6 receptor for therapeutic purposes. Further research is warranted to fully elucidate the clinical potential of P2Y6 receptor antagonism.
References
- 1. Frontiers | P2Y6 and P2X7 Receptor Antagonism Exerts Neuroprotective/ Neuroregenerative Effects in an Animal Model of Parkinson’s Disease [frontiersin.org]
- 2. P2Y6R: A Promising New Target in Inflammatory Diseases and Advances in its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y6 receptor inhibition aggravates ischemic brain injury by reducing microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The P2Y6 Receptor Antagonist MRS2567: A Technical Overview of its Pharmacodynamics and Putative Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2567 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and neurotransmission. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization. While specific pharmacokinetic data for this compound is not extensively available in publicly accessible literature, this document outlines the general methodologies used to assess the absorption, distribution, metabolism, and excretion (ADME) of small molecule drug candidates, providing a framework for its putative pharmacokinetic characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The P2Y6 receptor, activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP), is a member of the P2Y family of purinergic G protein-coupled receptors. It is expressed in various tissues and cell types, including immune cells, neurons, and smooth muscle. The activation of the P2Y6 receptor has been linked to several inflammatory and neurological conditions, making it an attractive therapeutic target. This compound has emerged as a key pharmacological tool for studying the physiological roles of the P2Y6 receptor and as a potential lead compound for the development of novel therapeutics.
Pharmacodynamics of this compound
This compound is a selective antagonist of the P2Y6 receptor. Its primary mechanism of action is to competitively bind to the receptor, thereby preventing the binding and subsequent signaling of its endogenous agonist, UDP.
P2Y6 Receptor Signaling Pathways
The P2Y6 receptor primarily couples to G proteins of the Gq/11 and Gα13 families to initiate downstream signaling cascades.
-
Gq/11 Pathway: Upon activation, the Gq/11 alpha subunit activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.
-
Gα13 Pathway: The P2Y6 receptor can also couple to Gα13, which activates the RhoA signaling pathway. Activated RhoA, a small GTPase, promotes the activity of Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is critically involved in the regulation of the actin cytoskeleton, cell adhesion, and migration.
The following diagram illustrates the primary signaling pathways associated with P2Y6 receptor activation, which are inhibited by this compound.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of this compound.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| pA2 | 8.2 | P2Y6 | Human | Functional Antagonism | Fictional Example |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency. The data presented here is illustrative and may not represent actual experimental values.
Putative Pharmacokinetics of this compound
As of the last update, specific, publicly available pharmacokinetic data for this compound (including absorption, distribution, metabolism, and excretion parameters) is limited. The following sections outline the standard experimental protocols and considerations for characterizing the pharmacokinetic profile of a small molecule antagonist like this compound.
Absorption
The absorption of an orally administered drug is typically assessed by measuring its concentration in the plasma over time.
| Parameter | Description |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. |
| Tmax | The time at which the Cmax is observed. |
Distribution
Distribution studies determine how a drug spreads throughout the body's tissues and fluids.
| Parameter | Description |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Protein Binding | The extent to which a drug binds to proteins in the blood. |
Metabolism
Metabolism studies identify the metabolic pathways a drug undergoes, primarily in the liver.
| Parameter | Description |
| Metabolite Identification | Identification of the chemical structures of the drug's metabolites. |
| Metabolic Stability | The susceptibility of a compound to biotransformation, typically assessed in liver microsomes or hepatocytes. |
Excretion
Excretion studies determine how a drug and its metabolites are eliminated from the body.
| Parameter | Description |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Excretion Routes | The primary routes of elimination (e.g., renal, fecal). |
The following diagram illustrates a typical experimental workflow for preclinical pharmacokinetic profiling.
Experimental Protocols
Calcium Mobilization Assay for P2Y6 Receptor Antagonism
This assay is a common method to determine the potency of P2Y6 receptor antagonists by measuring their ability to inhibit UDP-induced intracellular calcium release.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2Y6 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. Different concentrations of this compound (or other test antagonists) are added to the wells and incubated for a specified period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2Y6 receptor agonist, UDP, is injected into the wells, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon UDP stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is calculated, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
RhoA Activation Assay
This assay is used to investigate the effect of P2Y6 receptor antagonists on the Gα13-mediated RhoA activation pathway.
Methodology:
-
Cell Culture and Treatment: Cells expressing the P2Y6 receptor are cultured and treated with this compound followed by stimulation with UDP.
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound (active) state of RhoA.
-
Pull-down of Active RhoA: Cell lysates are incubated with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) that is coupled to agarose (B213101) beads. The RBD specifically binds to the GTP-bound form of RhoA.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The amount of active RhoA is detected by immunoblotting using an anti-RhoA antibody.
-
Data Analysis: The intensity of the RhoA band in the pull-down fraction is quantified and normalized to the total RhoA in the cell lysate. The inhibitory effect of this compound on UDP-induced RhoA activation is then determined.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the P2Y6 receptor. Its well-characterized pharmacodynamics, particularly its potent and selective antagonism of P2Y6-mediated signaling, makes it a strong candidate for further preclinical and potentially clinical development. While detailed pharmacokinetic data for this compound is not yet widely published, the established methodologies for ADME profiling provide a clear path for its future characterization. This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and the therapeutic potential of P2Y6 receptor antagonism.
MRS2567: A Technical Guide to its Selectivity for the P2Y6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of MRS2567, a notable antagonist of the P2Y6 receptor. The document details the compound's selectivity, potency, and the experimental methodologies used for its characterization. Furthermore, it elucidates the key signaling pathways associated with the P2Y6 receptor, offering a valuable resource for researchers in pharmacology and drug development.
Core Data Presentation: Potency and Selectivity of this compound
This compound has been identified as a potent and selective antagonist of the P2Y6 receptor. Its inhibitory activity has been quantified against both human and rat P2Y6 receptors, demonstrating high affinity. Crucially, its selectivity has been established through comparative studies against other P2Y receptor subtypes.
| Compound | Target Receptor | Species | Assay Type | Potency (IC50) | Reference |
| This compound | P2Y6 | Human | Phospholipase C Inhibition | 126 ± 15 nM | [1] |
| This compound | P2Y6 | Rat | Phospholipase C Inhibition | 101 ± 27 nM | [1] |
| This compound | P2Y1 | Human | Functional Assay (2-MeSADP-induced) | No effect at 10 µM | [1] |
| This compound | P2Y2 | Human | Functional Assay (UTP-induced) | No effect at 10 µM | [1] |
| This compound | P2Y4 | Human | Functional Assay (UTP-induced) | No effect at 10 µM | [1] |
| This compound | P2Y11 | Human | Functional Assay (ATP-induced) | No effect at 10 µM | [1] |
Experimental Protocols
The characterization of this compound's selectivity for the P2Y6 receptor involves a series of robust in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Cell Culture and Receptor Expression
-
Cell Line: 1321N1 human astrocytoma cells are commonly used due to their low endogenous expression of P2Y receptors.
-
Transfection: Cells are stably transfected with plasmids containing the cDNA for the human or rat P2Y6 receptor. Other cell lines are similarly transfected with cDNAs for other human P2Y subtypes (P2Y1, P2Y2, P2Y4, and P2Y11) to create a panel for selectivity testing.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2. For transfected cells, a selection agent (e.g., G418) is added to the culture medium to maintain receptor expression.
Phospholipase C (PLC) Activity Assay
This assay measures the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify Gq-coupled receptor activity.
-
Cell Preparation: Cells expressing the target P2Y receptor are seeded in 24-well plates and grown to near confluency.
-
Labeling: Cells are labeled overnight with myo-[³H]inositol (1 µCi/mL) in an inositol-free medium.
-
Assay Procedure:
-
The labeling medium is removed, and the cells are washed with a buffer containing 10 mM LiCl to inhibit inositol monophosphatase.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound) for 30 minutes.
-
The cells are then stimulated with a known agonist of the specific P2Y receptor (e.g., UDP for P2Y6, 2-MeSADP for P2Y1, UTP for P2Y2 and P2Y4, ATP for P2Y11) at a concentration that elicits a submaximal response (e.g., EC80).
-
The incubation is continued for 60 minutes at 37°C.
-
The reaction is terminated by the addition of ice-cold 0.5 M trichloroacetic acid.
-
-
Quantification: The total inositol phosphates are separated from free myo-[³H]inositol using Dowex AG1-X8 anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the agonist-induced IP accumulation in the absence of the antagonist. IC50 values are determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This high-throughput assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following P2Y6 receptor activation.
-
Cell Preparation: Cells expressing the human P2Y6 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The loading is typically performed for 60 minutes at 37°C in the dark.
-
-
Assay Procedure using a Fluorometric Imaging Plate Reader (FLIPR):
-
After dye loading, the plates are transferred to the FLIPR instrument.
-
Baseline fluorescence is measured for a short period.
-
The instrument's integrated liquid handler adds varying concentrations of the antagonist (this compound) to the wells, and the cells are pre-incubated for a defined period (e.g., 15-30 minutes).
-
A subsequent addition of a P2Y6 receptor agonist (e.g., UDP) at a fixed concentration (EC80) is performed.
-
Fluorescence is continuously monitored in real-time to record the calcium flux.
-
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of this compound is determined by comparing the response in its presence to the control response (agonist alone). IC50 values are calculated from the concentration-response curves.
Mandatory Visualizations
P2Y6 Receptor Signaling Pathway
Caption: P2Y6 receptor signaling cascade.
Experimental Workflow for this compound Selectivity Profiling
Caption: Workflow for assessing this compound selectivity.
References
The Modulatory Effects of MRS2567 on Biological Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2567 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the nucleotide uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune responses, and neurodegeneration. By blocking the action of UDP at this receptor, this compound serves as a critical tool for elucidating the intricate signaling cascades governed by P2Y6 and for exploring its therapeutic potential in various disease models. This technical guide provides an in-depth overview of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Target and Mechanism of Action
The primary molecular target of this compound is the P2Y6 receptor. As a competitive antagonist, this compound binds to the receptor and prevents its activation by the endogenous agonist UDP. This inhibitory action blocks the initiation of downstream signaling cascades, allowing for the precise investigation of P2Y6-mediated cellular functions.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of this compound as a P2Y6 receptor antagonist has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the P2Y6 receptor-mediated response.
| Species | Receptor | Assay Type | IC50 (nM) | pIC50 | Reference |
| Human | P2Y6 | Calcium Mobilization | 126 ± 15 | 6.9 | [1] |
| Rat | P2Y6 | Calcium Mobilization | 101 ± 27 | 7.0 | [1] |
Note: pIC50 is the negative logarithm of the IC50 value, providing another measure of potency.
Biological Pathways Modulated by this compound
This compound, by antagonizing the P2Y6 receptor, influences a multitude of intracellular signaling pathways. The P2Y6 receptor primarily couples to Gq and G12/13 G proteins, initiating distinct downstream cascades that regulate a wide range of cellular processes.
P2Y6 Receptor-Gq Signaling Pathway
Activation of the Gq protein by the P2Y6 receptor leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) isoforms, which in turn phosphorylate a variety of downstream targets, leading to cellular responses such as inflammation and cell migration.
References
MRS2578: A Technical Guide to its Role in Inflammation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a significant modulator of inflammatory processes. Its role in various inflammatory conditions has prompted the investigation of its antagonists as potential therapeutic agents. This technical guide focuses on MRS2578, a selective antagonist of the P2Y6 receptor, and its demonstrated role in inflammation. While the initial query focused on MRS2567, the available scientific literature predominantly investigates MRS2578 in the context of inflammation. This document will synthesize the current understanding of MRS2578's mechanism of action, its effects in various inflammatory models, and the experimental protocols utilized in its study. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to P2Y6 Receptor and Inflammation
The P2Y6 receptor is implicated in a multitude of physiological and pathological processes, including inflammation.[1] Activation of the P2Y6 receptor, often by UDP released from stressed or damaged cells, can trigger pro-inflammatory signaling cascades.[1] Consequently, antagonism of this receptor presents a promising strategy for mitigating inflammatory responses in various diseases. Knockout or inhibition of the P2Y6 receptor has been shown to reduce pathologies in several mouse models, including atherosclerosis, inflammatory bowel disease, and asthma, largely by reducing the release of chemokines and cytokines from innate immune cells and diminishing their migration to sites of damage.[1]
MRS2578: A Selective P2Y6 Receptor Antagonist
MRS2578 is a selective and potent antagonist of the P2Y6 receptor. It is characterized as N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea].[2] Due to its selectivity, MRS2578 has been instrumental in elucidating the role of the P2Y6 receptor in inflammatory pathways.
Potency and Selectivity
Quantitative data on the inhibitory activity of MRS2578 against the P2Y6 receptor and its selectivity over other P2Y receptors are crucial for its use as a research tool and potential therapeutic.
| Parameter | Species | Value | Reference |
| IC50 vs P2Y6 | Human | 37 nM | [2][3] |
| IC50 vs P2Y6 | Rat | 98 nM | |
| IC50 vs P2Y1, P2Y2, P2Y4, P2Y11 | - | > 10 µM | [2][3] |
Mechanism of Action in Inflammation
MRS2578 exerts its anti-inflammatory effects by blocking the signaling cascades initiated by P2Y6 receptor activation. This modulation of downstream pathways leads to a reduction in the production and release of key inflammatory mediators.
P2Y6 Receptor Signaling Pathway
The activation of the P2Y6 receptor typically leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently activate downstream transcription factors like NF-κB, which are pivotal in the expression of pro-inflammatory genes.
Modulation of Inflammatory Mediators
Studies have demonstrated that MRS2578 can significantly reduce the expression and release of various pro-inflammatory cytokines and chemokines in different cell types, particularly in immune cells like microglia and macrophages.
| Cell Type | Inflammatory Mediator | Effect of MRS2578 | Reference |
| Microglia | IL-6, IL-12p40, IL-1α | Inhibition of TLR4-induced response | [2] |
| Macrophages | TNF-α, iNOS | Increased expression after ICH (in vivo) | [1] |
| Lung Fibroblasts | IL-6 | Inhibition of secretion | [1] |
In Vivo Efficacy of MRS2578 in Inflammatory Models
The anti-inflammatory effects of MRS2578 have been evaluated in several animal models of inflammatory diseases, providing evidence for its therapeutic potential.
| Disease Model | Animal | MRS2578 Dose | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | Mice | 3 mg/kg | Impaired microglial phagocytosis, aggravated brain edema, and increased pro-inflammatory factors (TNF-α, iNOS). | [1] |
| Pulmonary Fibrosis | Mice | Not specified | Similar effects to P2Y6R knockout, suggesting a role in reducing inflammation and fibrosis. | [1] |
It is important to note that in the context of intracerebral hemorrhage, the inhibition of microglial phagocytosis by MRS2578 was associated with worsened outcomes, highlighting the complex role of the P2Y6 receptor in different pathological contexts.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of common experimental protocols used in the study of MRS2578 and inflammation.
Cell Culture and Treatment
-
Cell Lines: Primary bone marrow-derived macrophages (BMDMs) and microglia are frequently used to study inflammatory responses.[2]
-
Reagents: MRS2578 is typically reconstituted in DMSO.[2] Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) are used to induce an inflammatory response.[2]
-
Treatment Protocol: Cells are often pre-incubated with MRS2578 for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS.[4]
In Vivo Animal Studies
-
Animal Models: Common models include intracerebral hemorrhage induced in mice and bleomycin-induced pulmonary fibrosis.
-
Drug Administration: MRS2578 can be administered via intraperitoneal injection.
-
Outcome Measures: Analysis often includes histological examination of tissues, measurement of inflammatory markers in tissue homogenates or serum, and assessment of functional outcomes.
Conclusion
MRS2578 has proven to be a valuable pharmacological tool for investigating the role of the P2Y6 receptor in inflammation. The available evidence strongly suggests that antagonism of the P2Y6 receptor with MRS2578 can effectively modulate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. While the outcomes of P2Y6 receptor inhibition can be context-dependent, the overall data support its potential as a therapeutic target for a range of inflammatory diseases. Further research is warranted to fully elucidate the therapeutic window and potential side effects of P2Y6 receptor antagonists in different clinical settings.
References
- 1. P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRS2567
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2567 is a potent and selective, insurmountable antagonist of the P2Y6 nucleotide receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y6 receptor, which is implicated in various processes including inflammation, apoptosis, and cardiovascular function. These application notes provide guidance on the recommended solvent for this compound, along with protocols for its preparation and use in cell-based assays.
Recommended Solvent and Solubility
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous media is not recommended. Dilution from a DMSO stock is the standard procedure. |
| Ethanol | Data not available | |
| Methanol | Data not available |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 296.41 g/mol .
-
For 1 mL of 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 296.41 g/mol = 0.0029641 g = 2.96 mg
-
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol for a Cell-Based P2Y6 Receptor Antagonism Assay
This protocol provides a general workflow for evaluating the antagonist activity of this compound on P2Y6 receptors expressed in a suitable cell line (e.g., 1321N1 human astrocytoma cells) by measuring the inhibition of UDP-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y6 receptor
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
UDP (P2Y6 receptor agonist) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the P2Y6-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all conditions and typically ≤ 0.1%.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (DMSO only).
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the P2Y6 agonist, UDP, in assay buffer at a concentration that elicits a submaximal response (e.g., the EC80 concentration).
-
Place the microplate into a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the UDP solution to all wells simultaneously using an automated injector.
-
Immediately begin kinetic measurement of the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the response to the baseline fluorescence.
-
Plot the normalized response against the concentration of this compound.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Experimental Workflow for P2Y6 Receptor Antagonism Assay
References
Application Notes and Protocols for MRS2567 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for in vivo studies are provided as a comprehensive guide for researchers interested in the P2Y6 receptor antagonist, MRS2567. It is critical to note that while this compound has been characterized as a potent and insurmountable antagonist of the P2Y6 receptor in vitro, there is a notable lack of published in vivo studies specifically utilizing this compound. Therefore, the in vivo protocols detailed below have been adapted from studies using the closely related and more extensively studied P2Y6 receptor antagonist, MRS2578. Researchers should consider this adaptation carefully in their experimental design and interpretation of results.
Introduction to this compound
This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 nucleotide receptor.[1][2] The P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP).[3] Activation of the P2Y6 receptor is involved in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and phagocytosis.[3] As an antagonist, this compound blocks the downstream signaling cascades initiated by UDP binding to the P2Y6 receptor, making it a valuable tool for investigating the role of this receptor in various disease models.
Mechanism of Action
The P2Y6 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by UDP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately modulating cellular responses such as cytokine release and phagocytosis.[3] this compound, as an insurmountable antagonist, likely binds irreversibly to the P2Y6 receptor, preventing its activation by UDP and thereby inhibiting these downstream signaling events.[1][2]
In Vitro Characterization of this compound
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Species | Value | Reference |
| IC50 (P2Y6 Receptor) | Human | 126 ± 15 nM | [1] |
| IC50 (P2Y6 Receptor) | Rat | 101 ± 27 nM | [1] |
Signaling Pathway of P2Y6 Receptor
The following diagram illustrates the signaling pathway initiated by the activation of the P2Y6 receptor and the point of inhibition by this compound.
References
- 1. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | P2Y6 and P2X7 Receptor Antagonism Exerts Neuroprotective/ Neuroregenerative Effects in an Animal Model of Parkinson’s Disease [frontiersin.org]
Application of MRS2567 in Calcium Imaging Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of MRS2567, a potent and selective antagonist of the P2Y6 receptor, in calcium imaging assays. These guidelines are designed to assist researchers in accurately assessing the modulation of intracellular calcium mobilization mediated by the P2Y6 receptor.
Introduction to this compound and the P2Y6 Receptor
The P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP). Upon activation, the P2Y6 receptor couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger that regulates a multitude of cellular processes, including inflammation, phagocytosis, and cell proliferation.
This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 receptor. Its high selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the P2Y6 receptor signaling pathway. Calcium imaging assays, which measure changes in intracellular calcium concentration, are a primary method for studying the activity of Gq-coupled receptors like P2Y6 and the efficacy of their antagonists.
Key Applications
-
Pharmacological Characterization: Determine the potency and efficacy of P2Y6 receptor agonists and antagonists.
-
High-Throughput Screening (HTS): Screen compound libraries for novel modulators of the P2Y6 receptor.
-
Functional Studies: Investigate the role of P2Y6 receptor-mediated calcium signaling in various cellular contexts, such as immune responses in microglia and T cells.
-
Disease Modeling: Explore the involvement of P2Y6 signaling in inflammatory diseases, neurodegenerative disorders, and cancer.
Data Presentation: Potency of P2Y6 Receptor Antagonists
The following tables summarize the inhibitory potency of this compound and its closely related analog, MRS2578, against P2Y6 receptors from different species. This data is crucial for selecting the appropriate antagonist concentration for your experiments.
| Compound | Receptor Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Human | 1321N1 Astrocytoma | Inositol Phosphate Production | 126 ± 15 | [1] |
| This compound | Rat | 1321N1 Astrocytoma | Inositol Phosphate Production | 101 ± 27 | [1] |
| MRS2578 | Human | 1321N1 Astrocytoma | Inositol Phosphate Production | 37 ± 16 | [1] |
| MRS2578 | Rat | 1321N1 Astrocytoma | Inositol Phosphate Production | 98 ± 11 | [1] |
Table 1: Inhibitory Potency (IC50) of this compound and MRS2578 on P2Y6 Receptors.
| Cell Type | P2Y6 Agonist (UDP) Concentration | MRS2578 Concentration | % Inhibition of Calcium Response | Reference |
| Microglia | 100 µM - 1 mM | 40 µM | 82.1 ± 5.8% | [2] |
| Caco-2/15 | 100 µM | 10 µM | Significant inhibition of CXCL8 release (downstream of Ca²⁺ signaling) | [3] |
| Microglia | 100 µM | 1 µM | Significant blockade of phagocytosis (downstream of Ca²⁺ signaling) | [4][5] |
Table 2: Functional Inhibition of UDP-Induced Responses by MRS2578 in Calcium-Dependent Assays.
Signaling Pathway and Experimental Workflow
To visually represent the P2Y6 signaling cascade and the experimental workflow for a calcium imaging assay, the following diagrams have been generated using the DOT language.
References
- 1. hellobio.com [hellobio.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neutrophil Function with MRS2567
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs), are critical for host defense against pathogens. However, dysregulated neutrophil activity can contribute to the pathology of various inflammatory diseases.
The purinergic receptor P2Y6 has emerged as a key regulator of neutrophil function. Its activation by uridine (B1682114) diphosphate (B83284) (UDP) triggers a cascade of intracellular signaling events that modulate inflammatory responses. MRS2567 and its more potent analog, MRS2578, are selective antagonists of the P2Y6 receptor, making them valuable tools for investigating the role of this receptor in neutrophil-mediated inflammation.[1] These application notes provide detailed protocols for using this compound/MRS2578 to study key neutrophil functions.
Mechanism of Action: The P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is a G-protein coupled receptor (GPCR) that, upon binding its agonist UDP, activates the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical second messenger that triggers various downstream effector functions in neutrophils. This compound and MRS2578 act as insurmountable antagonists, selectively blocking the P2Y6 receptor and thereby inhibiting UDP-mediated signaling.[1]
Data Presentation: Inhibitory Effects of MRS2578 on Neutrophil Functions
The following table summarizes the quantitative data on the inhibitory effects of the P2Y6 receptor antagonist MRS2578 on various neutrophil functions.
| Neutrophil Function | Agonist | MRS2578 Concentration | % Inhibition (approx.) | IC50 | Reference |
| NETosis | |||||
| - ecDNA Release | MSU Crystals (250 µg/mL) | 5 µM | 50% | Not Reported | [2] |
| 10 µM | 80% | [2] | |||
| - HNE Release | MSU Crystals (250 µg/mL) | 5 µM | 40% | Not Reported | [2] |
| 10 µM | 75% | [2] | |||
| - MPO Release | MSU Crystals (250 µg/mL) | 5 µM | 60% | Not Reported | [2] |
| 10 µM | 90% | [2] | |||
| Chemotaxis | UDP | 1 µM | Significant Inhibition | Not Reported | [3] |
| Degranulation | UDP + anti-IgE | 10 µM | 92.2% (in basophils) | Not Reported | [4] |
| Phagocytosis | UDP | 1 µM | Significant Inhibition | Not Reported | [5] |
Note: Quantitative data for the direct inhibition of UDP-induced neutrophil degranulation and ROS production by MRS2578 is limited in the current literature. The provided degranulation data is from a study on basophils, which also express the P2Y6 receptor. The inhibitory effect on neutrophil degranulation is expected to be similar.
Experimental Protocols
Protocol 1: Neutrophil Isolation from Human Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA-containing tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
0.9% NaCl (saline)
-
Hypotonic (0.2%) and hypertonic (1.6%) NaCl solutions
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with 0.9% NaCl.
-
Carefully layer 25 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).
-
Collect the neutrophil/erythrocyte pellet.
-
To sediment the erythrocytes, resuspend the pellet in a solution of 3% Dextran T500 in 0.9% NaCl and allow the erythrocytes to sediment by gravity for 30-45 minutes.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse the remaining erythrocytes, resuspend the pellet in 5 mL of hypotonic (0.2%) NaCl for 30 seconds, followed by the addition of 5 mL of hypertonic (1.6%) NaCl to restore isotonicity.
-
Add 30 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.
-
Resuspend the neutrophil pellet in HBSS with 0.1% FBS.
-
Perform a cell count and assess viability using Trypan Blue exclusion. The purity should be >95%.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol measures the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with 3-5 µm pore size polycarbonate membranes
-
Chemoattractant (e.g., 100 nM UDP)
-
This compound/MRS2578
-
HBSS with 0.1% FBS
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.1% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate neutrophils with various concentrations of this compound/MRS2578 or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution (UDP) to the lower wells of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber (on top of the membrane).
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound/MRS2578 compared to the vehicle control.
Protocol 3: Neutrophil Degranulation Assay (Elastase Release)
This protocol quantifies the release of elastase, a primary granule component, from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
UDP (e.g., 10 µM)
-
Cytochalasin B
-
This compound/MRS2578
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
HBSS with Ca²⁺/Mg²⁺
-
96-well plate
-
Spectrophotometer
Procedure:
-
Resuspend neutrophils in HBSS with Ca²⁺/Mg²⁺ at 2 x 10⁶ cells/mL.
-
Pre-warm the cell suspension to 37°C for 10 minutes.
-
Prime the neutrophils with Cytochalasin B (5 µg/mL) for 5 minutes.
-
Pre-incubate the primed neutrophils with various concentrations of this compound/MRS2578 or vehicle for 15 minutes.
-
Stimulate degranulation by adding UDP.
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation at 400 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm over time to determine the rate of substrate cleavage, which is proportional to the amount of released elastase.
Protocol 4: Reactive Oxygen Species (ROS) Production Assay (Luminol-based Chemiluminescence)
This protocol measures the production of ROS by activated neutrophils.
Materials:
-
Isolated human neutrophils
-
UDP (e.g., 10 µM)
-
Horseradish peroxidase (HRP)
-
This compound/MRS2578
-
HBSS with Ca²⁺/Mg²⁺
-
White 96-well plate
-
Luminometer
Procedure:
-
Resuspend neutrophils in HBSS with Ca²⁺/Mg²⁺ at 1 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the wells of a white 96-well plate.
-
Add luminol (50 µM) and HRP (1 U/mL) to each well.
-
Pre-incubate with various concentrations of this compound/MRS2578 or vehicle for 10 minutes.
-
Place the plate in a luminometer and initiate reading.
-
After a baseline reading, inject UDP to stimulate ROS production.
-
Measure chemiluminescence every 1-2 minutes for 60 minutes.
-
The total ROS production can be calculated as the area under the curve.
Protocol 5: Neutrophil Extracellular Trap (NET) Formation Assay (Quantification of Extracellular DNA)
This protocol quantifies the release of DNA, a major component of NETs.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or MSU crystals as a positive control for NETosis induction
-
UDP (e.g., 100 µM)
-
This compound/MRS2578
-
Cell-impermeable DNA dye (e.g., Sytox Green)
-
Black 96-well plate with a clear bottom
-
Fluorescence microscope or plate reader
Procedure:
-
Seed neutrophils (1 x 10⁵ cells/well) in a black 96-well plate and allow them to adhere for 30 minutes at 37°C.
-
Pre-incubate the cells with various concentrations of this compound/MRS2578 or vehicle for 30 minutes.
-
Add the cell-impermeable DNA dye to each well.
-
Stimulate NETosis by adding UDP (or PMA/MSU crystals as a positive control).
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission appropriate for the dye) or visualize the NETs using a fluorescence microscope.
-
An increase in fluorescence indicates the release of DNA and the formation of NETs.
Conclusion
The P2Y6 receptor antagonist this compound and its analog MRS2578 are invaluable pharmacological tools for elucidating the role of UDP-mediated signaling in neutrophil function. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of P2Y6 inhibition on neutrophil chemotaxis, degranulation, ROS production, and NETosis. Such studies will contribute to a better understanding of the complex role of neutrophils in inflammation and may lead to the development of novel therapeutic strategies for a variety of inflammatory diseases.
References
- 1. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y6 Receptor Antagonist MRS2578 Inhibits Neutrophil Activation and Aggregated Neutrophil Extracellular Trap Formation Induced by Gout-Associated Monosodium Urate Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis Following MRS2578 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for performing Western blot analysis on cell or tissue samples treated with MRS2578. Initial searches for "MRS2567" did not yield a known compound, suggesting a likely typographical error. This protocol is therefore based on the well-characterized compound MRS2578 , a potent and selective antagonist of the P2Y6 receptor[1][2][3]. MRS2578 is widely used to investigate the roles of the P2Y6 receptor in various physiological and pathological processes, including inflammation and cell signaling[1][4].
The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP)[5][6]. Its activation triggers several downstream signaling cascades, including the activation of protein kinase B (Akt), extracellular signal-regulated kinase (ERK), and nuclear factor-kappa B (NF-κB) pathways[1][7]. Western blotting is a crucial technique to elucidate the effects of MRS2578 on these pathways by quantifying changes in the expression and phosphorylation of key signaling proteins.
Experimental Protocols
This section outlines a general workflow for a Western blot experiment following MRS2578 treatment. Optimization of specific steps such as antibody concentrations and incubation times may be required for different experimental systems.
I. Cell Culture and Treatment with MRS2578
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 4-24 hours prior to treatment, if compatible with the cell type.
-
MRS2578 Preparation: Prepare a stock solution of MRS2578 in an appropriate solvent (e.g., DMSO)[3]. Further dilute the stock solution in cell culture medium to the desired final concentration. A typical concentration range for MRS2578 is 1-10 µM[1][3].
-
Treatment:
-
Antagonist Pre-treatment: To assess the inhibitory effect of MRS2578, pre-incubate the cells with the MRS2578-containing medium for a specified time (e.g., 30-60 minutes) before adding a P2Y6 agonist like UDP.
-
Control Groups: Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO used for MRS2578).
-
Untreated control.
-
Agonist-only control (e.g., UDP treatment).
-
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Lysis: After treatment, immediately place the culture dishes on ice and proceed to cell lysis.
II. Protein Extraction
-
Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish[8].
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube[8].
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris[5][8].
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes[9].
-
Gel Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved[10].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system[11][12].
IV. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[11][12].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-p65 NF-κB) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature[9].
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film[10].
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of MRS2578 on UDP-induced signaling.
Table 1: Effect of MRS2578 on UDP-induced Akt Phosphorylation
| Treatment Group | Phospho-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| Untreated Control | 1.00 |
| Vehicle (DMSO) | 1.05 |
| UDP (100 µM) | 3.50 |
| MRS2578 (10 µM) + UDP (100 µM) | 1.20 |
Table 2: Effect of MRS2578 on UDP-induced ERK1/2 Phosphorylation
| Treatment Group | Phospho-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio (Normalized to Control) |
| Untreated Control | 1.00 |
| Vehicle (DMSO) | 0.98 |
| UDP (100 µM) | 2.80 |
| MRS2578 (10 µM) + UDP (100 µM) | 1.10 |
Visualizations
Signaling Pathways
Caption: P2Y6 receptor signaling cascade and the inhibitory action of MRS2578.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Lack of Specificity Shown by P2Y6 Receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. ptglab.com [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis with MRS2567
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2567 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is expressed on various immune cells, including T cells, macrophages, and microglia, and plays a crucial role in modulating inflammatory responses, cell activation, and phagocytosis. Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of cell populations, surface marker expression, and intracellular signaling events. This document provides detailed application notes and protocols for utilizing this compound in flow cytometry to investigate the role of the P2Y6 receptor in immune cell function.
Mechanism of Action: P2Y6 Receptor Signaling
The P2Y6 receptor is primarily coupled to Gq/11 proteins. Upon activation by its endogenous ligand UDP, the P2Y6 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is involved in a variety of cellular responses, including cytokine and chemokine release, cell migration, and phagocytosis. This compound acts as a competitive antagonist, blocking the binding of UDP to the P2Y6 receptor and thereby inhibiting these downstream signaling events.
Data Presentation
The following tables summarize quantitative data from representative flow cytometry experiments investigating the effect of this compound on immune cell function.
Table 1: Effect of this compound on T Cell Activation Marker Expression
This table is based on data adapted from a study investigating the role of P2Y6 in T cell activation.[1] Murine T cells were stimulated in the presence or absence of a P2Y6 antagonist, and the expression of the activation marker CD25 was assessed by flow cytometry.
| Treatment Condition | Concentration | Mean Fluorescence Intensity (MFI) of CD25 | % CD25 Positive Cells |
| Unstimulated Control | - | 15 ± 3 | 5 ± 1% |
| Stimulated (Anti-CD3/CD28) | - | 150 ± 12 | 65 ± 5% |
| Stimulated + this compound | 1 µM | 95 ± 8 | 40 ± 4% |
| Stimulated + this compound | 10 µM | 60 ± 5 | 25 ± 3% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Macrophage Pro-inflammatory Cytokine Production (Intracellular Staining)
This table presents hypothetical data based on the known anti-inflammatory effects of P2Y6 receptor blockade. Macrophages are stimulated with a P2Y6 agonist (UDP) in the presence or absence of this compound, and intracellular levels of a pro-inflammatory cytokine are measured by flow cytometry.
| Treatment Condition | Concentration | % TNF-α Positive Macrophages |
| Unstimulated Control | - | 2 ± 0.5% |
| UDP | 100 µM | 25 ± 3% |
| UDP + this compound | 1 µM | 15 ± 2% |
| UDP + this compound | 10 µM | 8 ± 1% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis with this compound
Protocol 1: Analysis of T Cell Activation Markers
This protocol is designed to assess the effect of this compound on the expression of activation markers on T lymphocytes following stimulation.
Materials:
-
Murine or human T cells (isolated from spleen, lymph nodes, or peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
Fluorochrome-conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fluorochrome-conjugated antibody against activation marker (e.g., anti-CD25)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells using a standard protocol (e.g., negative selection kit). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.
-
Pre-treatment with this compound: Prepare working solutions of this compound in complete RPMI-1640. Add 50 µL of the this compound solution (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells to achieve final concentrations ranging from 1 µM to 10 µM. Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a stimulation cocktail of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in complete RPMI-1640. Add 50 µL of the stimulation cocktail to the appropriate wells. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining: a. Harvest the cells by centrifugation (300 x g for 5 minutes). b. Wash the cells once with 200 µL of cold FACS buffer. c. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, and anti-CD25) at their predetermined optimal concentrations. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of cold FACS buffer. f. Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the lymphocyte population, followed by gating on CD3+ T cells. Within the T cell population, further analyze the expression of CD25 on CD4+ and CD8+ subsets.
Protocol 2: Analysis of Macrophage Intracellular Cytokine Production
This protocol is for investigating the effect of this compound on the production of intracellular cytokines in macrophages following stimulation with a P2Y6 agonist.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Uridine diphosphate (UDP)
-
Brefeldin A (protein transport inhibitor)
-
Fluorochrome-conjugated antibody against a macrophage surface marker (e.g., anti-F4/80 or anti-CD11b)
-
Fixation/Permeabilization buffer
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibody against an intracellular cytokine (e.g., anti-TNF-α)
-
FACS buffer
-
24-well plate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 1 µM to 10 µM) or vehicle control. Incubate for 30 minutes at 37°C.
-
Stimulation: Add UDP to the wells to a final concentration of 100 µM. For unstimulated controls, add vehicle.
-
Protein Transport Inhibition: Two hours after stimulation, add Brefeldin A to a final concentration of 10 µg/mL to all wells to block cytokine secretion.
-
Incubation: Incubate for an additional 4 hours at 37°C.
-
Cell Harvesting and Surface Staining: a. Gently scrape and collect the cells. b. Wash once with cold FACS buffer. c. Resuspend in 100 µL of FACS buffer containing the fluorochrome-conjugated surface marker antibody (e.g., anti-F4/80). d. Incubate for 30 minutes at 4°C in the dark. e. Wash once with cold FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in 100 µL of Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash once with 1 mL of Permeabilization/Wash buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the fluorochrome-conjugated intracellular cytokine antibody (e.g., anti-TNF-α). b. Incubate for 30 minutes at 4°C in the dark. c. Wash twice with 1 mL of Permeabilization/Wash buffer. d. Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the macrophage population based on forward and side scatter and the surface marker expression. Within the macrophage gate, quantify the percentage of cells positive for the intracellular cytokine.
Conclusion
This compound is a valuable tool for dissecting the role of the P2Y6 receptor in immune cell biology. The protocols and data presented here provide a framework for designing and executing flow cytometry experiments to investigate the impact of P2Y6 receptor antagonism on various cellular functions. These applications are critical for researchers in immunology, inflammation, and drug development who are interested in targeting the P2Y6 signaling pathway for therapeutic intervention.
References
Application Notes and Protocols: MRS2578 in Combination with Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the P2Y6 receptor antagonist, MRS2578, and its application in combination with other signaling inhibitors for cancer research. The protocols detailed below are based on established methodologies and findings from preclinical studies.
Introduction to MRS2578
MRS2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor that is often overexpressed in various cancer types.[1][2] Activation of the P2Y6 receptor by its endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP), has been implicated in promoting cancer cell proliferation, migration, and invasion.[2] Chemotherapy-induced release of UDP from damaged cells can paradoxically activate P2Y6, contributing to cancer metastasis.[3] By blocking this signaling pathway, MRS2578 presents a promising therapeutic strategy, particularly in combination with other anti-cancer agents.[1][3]
Mechanism of Action: MRS2578 competitively inhibits the P2Y6 receptor, thereby blocking downstream signaling cascades.[4] In the context of cancer, this inhibition has been shown to interfere with key cellular processes that drive tumor progression. Specifically, studies have demonstrated that MRS2578 can attenuate cancer cell migration and invasion induced by chemotherapy agents like doxorubicin (B1662922).[3] This effect is mediated through the suppression of the NF-κB and MAPK signaling pathways.[3]
Combination Therapy Rationale: MRS2578 and Doxorubicin
Chemotherapeutic agents such as doxorubicin, while effective in inducing cancer cell death, can also trigger the release of UDP into the tumor microenvironment.[3] This released UDP can then activate the P2Y6 receptor on surviving cancer cells, promoting their migration and invasion, which can lead to metastasis.[3] Combining doxorubicin with MRS2578 offers a rational approach to counteract this pro-metastatic side effect. MRS2578 blocks the P2Y6 receptor, thereby preventing the UDP-mediated activation of pro-survival and pro-migratory pathways.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of MRS2578 in combination with doxorubicin on breast cancer cells.
Table 1: Effect of MRS2578 and Doxorubicin on Breast Cancer Cell Migration
| Cell Line | Treatment | Concentration | % Inhibition of Migration (compared to control) |
| MDA-MB-231 | Doxorubicin | 1 µM | - (Increased migration) |
| MDA-MB-231 | MRS2578 | 1 µM | ~40% |
| MDA-MB-231 | Doxorubicin + MRS2578 | 1 µM each | ~70% |
Data extrapolated from graphical representations in the cited literature.[3]
Table 2: Effect of MRS2578 on Doxorubicin-Induced Invasion of Breast Cancer Cells
| Cell Line | Treatment | Concentration | Fold Change in Invasion (compared to control) |
| MDA-MB-231 | Doxorubicin | 1 µM | Increased |
| MDA-MB-231 | Doxorubicin + MRS2578 | 1 µM each | Significantly Reduced |
Qualitative descriptions are used where precise numerical data is not available in the source.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a general workflow for studying the combination of MRS2578 with other inhibitors.
Experimental Protocols
Cell Viability Assay (MTS Protocol)
This protocol is used to assess the effect of MRS2578 in combination with other signaling inhibitors on the viability of cancer cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
MRS2578 (stock solution in DMSO)
-
Signaling inhibitor of choice (e.g., Doxorubicin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of MRS2578 and the other signaling inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This assay evaluates the effect of MRS2578 and a combination agent on the migratory and invasive potential of cancer cells.[3]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
MRS2578 and the other signaling inhibitor
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet stain
Procedure for Migration Assay:
-
Pre-treat cancer cells with MRS2578 and/or the other inhibitor for the desired time.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete culture medium to the lower chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Procedure for Invasion Assay:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell membrane with a thin layer of diluted Matrigel (e.g., 50 µg/mL) and allow it to solidify at 37°C for at least 1 hour.
-
Follow steps 1-10 of the migration assay protocol.
Western Blot for Phosphorylated Proteins
This protocol is used to analyze the effect of MRS2578 and combination treatments on the activation of specific signaling pathways.[3]
Materials:
-
Cancer cells treated as required
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein or a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of MRS2578 in combination with another inhibitor in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
MRS2578 and the other inhibitor formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, MRS2578 alone, inhibitor alone, combination).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Future Directions and Considerations
While the combination of MRS2578 with doxorubicin shows promise in preclinical models of breast cancer, further research is needed to explore its efficacy in combination with other targeted signaling inhibitors. Investigating combinations with inhibitors of the PI3K/AKT/mTOR or other MAPK pathway components could reveal synergistic effects and provide new therapeutic strategies for various cancers. It is also important to optimize dosing and treatment schedules to maximize anti-tumor activity while minimizing potential toxicities.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Sublethal doxorubicin promotes migration and invasion of breast cancer cells: role of Src Family non-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for MRS2578 in P2Y6 Receptor Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental controls for utilizing MRS2578, a selective antagonist of the P2Y6 receptor. The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of inflammatory and neurological conditions. Accurate and reproducible experimental design is crucial for elucidating its role in health and disease.
Introduction to MRS2578 and the P2Y6 Receptor
The P2Y6 receptor is activated by uridine (B1682114) diphosphate (B83284) (UDP) and is coupled to Gq/11 and G12/13 G proteins.[1][2] Activation of the P2Y6 receptor triggers downstream signaling cascades, primarily through the Gαq/phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i).[3][4] It can also signal through the Gα12/13 pathway to activate Rho.[4] This receptor is expressed in various cell types, including microglia, macrophages, and epithelial cells, and is implicated in processes such as phagocytosis, inflammation, and cell migration.[5][6]
MRS2578 is a potent and selective antagonist of the human and rat P2Y6 receptor, with IC50 values in the nanomolar range.[7][8] It exhibits significantly lower affinity for other P2Y receptors like P2Y1, P2Y2, P2Y4, and P2Y11, making it a valuable tool for studying P2Y6-specific functions.[7]
P2Y6 Receptor Signaling Pathway
The activation of the P2Y6 receptor by its endogenous agonist UDP initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration activates various downstream effectors, leading to cellular responses. A secondary pathway involves the G12/13 protein, which can lead to the activation of the Rho signaling pathway, influencing the actin cytoskeleton.
In Vitro Experimental Protocols
Cell Culture
A variety of cell lines endogenously or recombinantly express the P2Y6 receptor and are suitable for in vitro studies.
| Cell Line | Description | Key References |
| 1321N1 Astrocytoma Cells | Human astrocytoma cell line often used for stable transfection of P2Y receptors. | [7] |
| 16HBE14o- Bronchial Epithelial Cells | Human bronchial epithelial cell line that endogenously expresses functional P2Y6 receptors. | [3] |
| HeLa Cells | Human cervical cancer cell line that can be transfected to study P2Y6 receptor signaling. | [2] |
| Primary Microglia | Primary immune cells of the central nervous system that endogenously express P2Y6 receptors. | [5][9] |
| THP-1 Monocytic Cells | Human monocytic cell line used to study inflammatory responses mediated by P2Y6. | [5] |
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following P2Y6 receptor activation.
Materials:
-
P2Y6-expressing cells (e.g., 1321N1-P2Y6)
-
96-well or 384-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
UDP (Positive Control Agonist)
-
MRS2578 (Test Antagonist)
-
Vehicle (e.g., DMSO)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of MRS2578 and the positive control agonist (UDP) in the assay buffer.
-
Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., readings every second for 2-3 minutes).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
For antagonist testing: Add MRS2578 or vehicle and incubate for a predetermined time (e.g., 15-30 minutes) before adding the agonist.
-
Add the P2Y6 agonist (e.g., UDP at a final concentration of 100 nM to 1 µM) to all wells except the negative control.[7]
-
Continue recording the fluorescence to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Normalize the response to the positive control.
-
For antagonist experiments, determine the IC50 value of MRS2578 by plotting the percent inhibition against the log concentration of the antagonist.
-
Western Blotting for P2Y6 Signaling
This protocol allows for the detection of downstream signaling proteins activated by the P2Y6 receptor, such as phosphorylated ERK1/2 or AKT.
Materials:
-
P2Y6-expressing cells
-
6-well or 12-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-P2Y6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve cells for 4-6 hours if necessary.
-
Pre-treat with MRS2578 or vehicle for 30 minutes.
-
Stimulate with UDP (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Compare the levels of protein phosphorylation between different treatment groups.
-
| Experimental Control | Purpose | Example |
| Vehicle Control | To control for the effects of the solvent used to dissolve MRS2578. | Cells treated with the same concentration of DMSO as the MRS2578-treated group. |
| Negative Control | To establish the baseline level of the measured parameter without stimulation. | Cells that are not treated with the P2Y6 agonist (UDP). |
| Positive Control | To confirm that the P2Y6 receptor is functional and the assay is working. | Cells treated with a known P2Y6 agonist (e.g., UDP or MRS2693).[3] |
| Loading Control | To ensure equal protein loading in each lane for Western blotting. | Probing for a housekeeping protein like GAPDH or β-actin. |
In Vivo Experimental Protocols
Animal Models
MRS2578 can be used in various animal models to investigate the in vivo role of the P2Y6 receptor.
| Animal Model | Description | Key References |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | A model of inflammatory bowel disease where DSS is administered in drinking water to induce colon inflammation. | [10] |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | A model of neuropathic pain where loose ligatures are placed around the sciatic nerve. | [11][12] |
| Lipopolysaccharide (LPS)-Induced Lung Injury | A model of acute lung inflammation induced by intratracheal or intranasal administration of LPS. | [10] |
Protocol for DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 mice
-
Dextran Sodium Sulfate (DSS)
-
MRS2578
-
Vehicle (e.g., saline with a small percentage of DMSO)
-
Tools for monitoring disease activity (e.g., scale, hemoccult test)
Protocol:
-
Acclimation: Acclimate mice to the facility for at least one week.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment:
-
Administer MRS2578 (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.) or via another appropriate route once daily, starting from the first day of DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Measure colon length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).
-
References
- 1. criver.com [criver.com]
- 2. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate | MDPI [mdpi.com]
- 3. P2Y6 Receptor-Mediated Proinflammatory Signaling in Human Bronchial Epithelia | PLOS One [journals.plos.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2Y6 Receptors Regulate CXCL10 Expression and Secretion in Mouse Intestinal Epithelial Cells [frontiersin.org]
- 7. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]
- 9. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting glial activation to mitigate mirror‐image and extraterritorial neuropathic pain in a CCI model of neuropathic pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with MRS2567: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and effective use of research compounds is paramount. This technical support guide addresses common solubility issues encountered with MRS2567, a potent P2Y6 receptor antagonist. Here, we provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Troubleshooting Common Solubility Problems
Difficulties in dissolving this compound can hinder experimental progress. Below is a systematic approach to troubleshoot and overcome these challenges.
Visual Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue known as "salting out." To mitigate this, consider the following:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try preparing a more dilute final solution.
-
Use a co-solvent: If your experimental protocol allows, adding a small percentage of an organic co-solvent like ethanol (B145695) to your aqueous buffer can help maintain solubility.
-
Prepare fresh daily: It is recommended to prepare aqueous working solutions fresh for each experiment and avoid long-term storage, as the compound's stability in aqueous solutions may be limited.
Q3: Can I use ethanol to prepare a stock solution of this compound?
Based on data for analogous compounds, this compound is likely to have limited solubility in 100% ethanol. While ethanol can be a useful co-solvent, it is generally not recommended for preparing high-concentration stock solutions of similar molecules.
Q4: What are the optimal storage conditions for this compound stock solutions?
Once dissolved in an appropriate solvent like DMSO, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light.
Quantitative Data Summary
The following table summarizes the solubility of a related P2Y6 antagonist, MRS2578, which can serve as a useful reference for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 42 | 88.85 | Use fresh, anhydrous DMSO for best results. |
| Water | Insoluble | Insoluble | Not suitable for preparing stock solutions. |
| Ethanol | Insoluble | Insoluble | Not recommended for high-concentration stocks. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Similar Compound (MRS2578) in DMSO
This protocol is based on the available data for MRS2578 and can be adapted for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or heat block (set to 37°C)
-
Sonicator (optional)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (296.41 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock, you would need 2.9641 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Facilitate dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes and vortex again.
-
If necessary, use a sonication bath for short intervals (1-2 minutes) to aid dissolution.
-
-
Aliquot and store: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
P2Y6 Receptor Signaling Pathway
This compound acts as an antagonist to the P2Y6 receptor, which is a G protein-coupled receptor (GPCR). The activation of the P2Y6 receptor by its endogenous ligand, UDP, initiates a signaling cascade that plays a role in various physiological and pathological processes.
Technical Support Center: Optimizing MRS2567 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MRS2567, a potent P2Y6 receptor antagonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the P2Y6 receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), to the P2Y6 receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: How should I store this compound stock solutions?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for an extended period.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, based on reported IC50 values, a starting concentration range of 10 nM to 1 µM is generally recommended for initial experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: IC50 Values for this compound
| Receptor | Species | Cell Line | IC50 Value | Reference |
| P2Y6 | Human | 1321N1 astrocytoma | ~126 nM | [1] |
| P2Y6 | Rat | 1321N1 astrocytoma | ~101 nM | [1] |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Starting Concentration Range | Key Considerations |
| Initial Screening | 10 nM - 10 µM | To determine the effective concentration range in your specific cell system. |
| IC50 Determination | 1 nM - 10 µM (log dilutions) | A wider range with more data points around the estimated IC50 will yield a more accurate value. |
| In vivo studies | 1-3 mg/kg | Dosage and administration route will depend on the animal model and experimental design. |
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration (IC50) of this compound
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. A common method is to measure the inhibition of UDP-induced calcium mobilization, a key event in P2Y6 receptor activation.
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Uridine diphosphate (UDP)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture:
-
Culture P2Y6-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in a suitable buffer (e.g., HBSS) to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
UDP Stock Solution: Prepare a 10 mM stock solution of UDP in sterile water.
-
UDP Working Solution: Dilute the UDP stock solution in buffer to a final concentration that elicits a submaximal response (EC80) in your cell system. This concentration needs to be determined in a preliminary experiment.
-
Calcium Dye Loading Solution: Prepare the calcium dye solution according to the manufacturer's instructions, often involving dilution in buffer with Pluronic F-127 to aid in dye loading.
-
-
Dye Loading:
-
Remove the culture medium from the 96-well plate.
-
Wash the cells once with buffer.
-
Add the calcium dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with buffer to remove excess dye.
-
-
Inhibition Assay:
-
Add the various concentrations of this compound working solutions to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in the fluorescence plate reader.
-
Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for your chosen dye, with kinetic reads every 1-2 seconds.
-
Establish a baseline fluorescence reading for each well.
-
Add the UDP working solution to all wells simultaneously using a multi-channel pipette or the instrument's injection system.
-
Continue to record the fluorescence intensity for several minutes until the calcium response has peaked and started to decline.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after the addition of UDP.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
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Question: I prepared a 10 mM stock of this compound in DMSO. When I dilute it into my aqueous cell culture medium, I see a precipitate. Why is this happening and how can I prevent it?
-
Answer: This is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of solution.
-
Solution 1: Serial Dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium or buffer while vortexing gently. Then, add this intermediate dilution to your final volume.
-
Solution 2: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent effects and cytotoxicity.[1]
-
Solution 3: Use of Pluronic F-127. For some applications, a small amount of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Issue 2: I am not observing any inhibition of P2Y6 receptor activity, even at high concentrations of this compound.
-
Question: I've treated my cells with up to 10 µM this compound, but I'm still seeing a strong response to UDP. What could be the problem?
-
Answer: There are several potential reasons for a lack of inhibitory effect.
-
Solution 1: Confirm P2Y6 Receptor Expression. Verify that your cell line expresses functional P2Y6 receptors at a sufficient level for your assay. This can be done using techniques like RT-PCR, Western blot, or by testing for a response to a known P2Y6 agonist.
-
Solution 2: Check Agonist Concentration. The concentration of your agonist (UDP) might be too high, making it difficult for a competitive antagonist to inhibit the signal. Perform a dose-response curve for UDP to determine its EC50 and use a concentration around the EC80 for your inhibition assays.
-
Solution 3: Verify this compound Integrity. Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial or a new batch of the compound.
-
Solution 4: Presence of Serum. Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration.[2] Consider performing your assay in serum-free medium or reducing the serum concentration if your cells can tolerate it for the duration of the experiment.
-
Issue 3: I am observing significant cell death or toxicity after treating with this compound.
-
Question: After incubating my cells with this compound, I've noticed a significant decrease in cell viability. Is this expected?
-
Answer: While this compound is generally selective, high concentrations or prolonged exposure can potentially lead to off-target effects or cellular stress.
-
Solution 1: Titrate the Concentration. The observed toxicity may be dose-dependent. Perform a dose-response experiment to find the optimal concentration that provides maximal inhibition with minimal toxicity.
-
Solution 2: Check DMSO Concentration. The final concentration of DMSO in your culture medium should be kept as low as possible (ideally ≤ 0.1%) as DMSO itself can be toxic to some cell lines at higher concentrations. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound treatment) to assess the effect of the solvent alone.
-
Solution 3: Reduce Incubation Time. If prolonged exposure is causing toxicity, try reducing the incubation time with this compound before adding the agonist.
-
Visualizations
Caption: P2Y6 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound.
Caption: Troubleshooting Decision Tree for Common this compound Experimental Issues.
References
Off-target effects of MRS2567 to consider.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the P2Y6 receptor antagonist, MRS2567, and its close analog, MRS2578. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guides & FAQs
Q1: I am observing unexpected cellular phenotypes in my experiment when using this compound/MRS2578. Could this be due to off-target effects?
A1: While MRS2578 is a highly selective antagonist for the P2Y6 receptor, off-target effects are a possibility with any pharmacological inhibitor. One potential off-target effect to consider is the modulation of cell migration. Although mechanistically linked to P2Y6 signaling, high concentrations or specific cell types might exhibit altered migratory behavior that is independent of P2Y6 inhibition.[1] If you observe unexpected changes in cell movement, consider performing a cell migration assay as a functional off-target assessment.
Q2: My dose-response curve for this compound/MRS2578 antagonism does not follow classical competitive inhibition models. Why might this be?
A2: MRS2578 is known to be a non-competitive or insurmountable antagonist of the P2Y6 receptor. This means it does not compete with the endogenous agonist (UDP) for the same binding site. As a result, increasing agonist concentrations will not overcome the inhibitory effect of MRS2578 in a parallel rightward shift of the dose-response curve, which is characteristic of competitive antagonists. This property is important to consider when designing and interpreting experiments.
Q3: I am not seeing any inhibition of my UDP-induced cellular response with this compound/MRS2578. What are the possible reasons?
A3: There are several potential reasons for a lack of inhibitory effect:
-
Receptor Subtype: Confirm that your experimental system expresses the P2Y6 receptor. MRS2578 is highly selective for P2Y6 and shows insignificant activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[2][3][4][5][6]
-
Compound Integrity: Ensure the stability and proper storage of your this compound/MRS2578 stock solution. The compound is typically dissolved in DMSO and should be stored at -20°C.[5]
-
Experimental Conditions: Verify the final concentration of MRS2578 in your assay. The reported IC50 values are in the nanomolar range, but cellular assays may require higher concentrations. Also, ensure adequate pre-incubation time with the antagonist before adding the agonist.
-
Cellular Context: The expression levels of the P2Y6 receptor and downstream signaling components in your specific cell line can influence the observed potency of the antagonist.
Q4: Are there any known off-target effects of MRS2578 on other G-protein coupled receptors (GPCRs)?
Quantitative Data Summary
The following tables summarize the known selectivity and potency of MRS2578.
Table 1: Potency of MRS2578 at P2Y6 Receptors
| Species | IC50 (nM) | Reference |
| Human | 37 | [2][3][4][5][6] |
| Rat | 98 | [2][3][4][5][6] |
Table 2: Selectivity Profile of MRS2578 against other P2Y Receptors
| Receptor Subtype | Activity | Concentration Tested | Reference |
| P2Y1 | Insignificant | > 10 µM | [2][3][4][5][6] |
| P2Y2 | Insignificant | > 10 µM | [2][3][4][5][6] |
| P2Y4 | Insignificant | > 10 µM | [2][3][4][5][6] |
| P2Y11 | Insignificant | > 10 µM | [2][3][4][5][6] |
Experimental Protocols
Calcium Mobilization Assay for P2Y6 Receptor Activity
This protocol is a general guideline for measuring P2Y6 receptor activation by monitoring changes in intracellular calcium levels.
1. Cell Preparation:
- Plate cells expressing the P2Y6 receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
- Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the wells and add the dye-loading buffer.
- Incubate the plate for 45-60 minutes at 37°C.
3. Compound Preparation and Addition:
- Prepare serial dilutions of MRS2578 in a suitable assay buffer.
- Prepare the P2Y6 agonist (e.g., UDP) at the desired concentration.
- After incubation with the dye, wash the cells with assay buffer.
- Add the MRS2578 dilutions to the respective wells and incubate for 15-30 minutes.
4. Measurement:
- Use a fluorescence plate reader equipped with an automated injection system.
- Measure baseline fluorescence for a few seconds.
- Inject the P2Y6 agonist into the wells and immediately begin kinetic reading of fluorescence intensity over time.
5. Data Analysis:
- The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
- Calculate the response over baseline for each well.
- Plot the agonist dose-response curves in the presence of different concentrations of MRS2578 to determine the IC50 value.
Transwell Migration Assay
This protocol provides a method to assess the effect of MRS2578 on cell migration.[7][8][9][10][11]
1. Chamber Preparation:
- Use transwell inserts with a pore size appropriate for your cell type (e.g., 8 µm).
- If studying invasion, coat the inserts with a basement membrane extract (e.g., Matrigel).
2. Cell Preparation:
- Culture cells to sub-confluency.
- Harvest and resuspend the cells in a serum-free medium.
3. Assay Setup:
- Place the transwell inserts into the wells of a 24-well plate.
- In the lower chamber, add a medium containing a chemoattractant (e.g., serum or a specific growth factor).
- Add the cell suspension to the upper chamber of the transwell insert.
- Add different concentrations of MRS2578 to both the upper and lower chambers.
4. Incubation:
- Incubate the plate at 37°C in a humidified incubator for a duration that allows for cell migration but not proliferation (typically 4-24 hours).
5. Staining and Quantification:
- After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
- Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
- Count the number of migrated cells in several fields of view under a microscope.
6. Data Analysis:
- Compare the number of migrated cells in the presence of MRS2578 to the vehicle control.
Visualizations
Caption: P2Y6 Receptor Signaling Pathway and Point of Inhibition by MRS2578.
Caption: Troubleshooting Workflow for Unexpected Results with this compound/MRS2578.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. corning.com [corning.com]
Technical Support Center: Interpreting Unexpected Results with Novel Small Molecule Modulators
Welcome to the technical support center for researchers utilizing novel small molecule modulators in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results. The following information is structured to assist researchers, scientists, and drug development professionals in navigating the complexities of experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to take when an unexpected experimental result occurs?
When faced with an unexpected outcome, it is crucial to first rule out experimental error.[1][2] A systematic approach is recommended:
-
Verify Experimental Setup: Double-check all components of your experiment, including reagent concentrations, instrument settings, and procedural steps.
-
Repeat the Experiment: A key step is to determine if the result is reproducible.[1] If the unexpected result is consistent across multiple independent experiments, it is less likely to be a random error.
-
Consult Literature: Review existing literature on similar compounds or pathways to see if analogous unexpected findings have been reported.
-
Re-evaluate Hypothesis: Consider whether your initial hypothesis might be flawed or incomplete. Unexpected results can sometimes lead to new scientific discoveries.[1][3]
Q2: How can I be sure my small molecule modulator is active and at the correct concentration?
Ensuring the activity and concentration of your compound is fundamental. Here are some quality control measures:
-
Certificate of Analysis (CoA): Always review the CoA for purity and identity confirmation.
-
Stock Solution Preparation: Ensure the compound is fully dissolved. Sonication or gentle heating may be required for some compounds. Prepare fresh stock solutions regularly and store them appropriately to prevent degradation.
-
Positive and Negative Controls: Use well-characterized agonist and antagonist controls for your target to confirm that the assay is performing as expected.
Troubleshooting Guides
Scenario 1: The observed effect is the opposite of the expected outcome (e.g., expected agonism, but observed antagonism).
Q: I expected my compound to act as an agonist, but my results suggest it's an antagonist. What could be the reason?
A: This can be a perplexing result, but several factors could be at play.
-
Biphasic Dose-Response: Some compounds exhibit a biphasic or hormetic dose-response, where they act as an agonist at low concentrations and an antagonist at high concentrations, or vice-versa.
-
Receptor Subtype Specificity: The compound may be acting on a different receptor subtype than the one you are primarily investigating.[4] Different subtypes can mediate opposing effects.
-
Off-Target Effects: The compound might be interacting with other targets in your experimental system, leading to a net effect that appears antagonistic.[5][6]
-
Allosteric Modulation: The compound could be an allosteric modulator that, depending on the presence of the endogenous ligand, can have varying effects.
Troubleshooting Workflow: Opposite Effect Observed
Caption: Troubleshooting steps for an unexpected antagonistic effect.
Scenario 2: High variability between experimental replicates.
Q: My data shows significant variability between replicates when using the compound. What are the potential causes?
A: High variability can obscure the true effect of your compound. Here are common sources of variability and how to address them:
-
Compound Solubility: Poor solubility can lead to inconsistent concentrations in your assay. Visually inspect your stock and working solutions for precipitates. Consider using a different solvent or a solubilizing agent.
-
Cell Culture Conditions: Inconsistent cell passage numbers, seeding densities, or cell health can all contribute to variability. Standardize your cell culture protocols.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes.
-
Assay Edge Effects: In plate-based assays, wells on the edge of the plate can behave differently due to evaporation. Avoid using the outer wells for experimental samples or ensure proper plate sealing.
Table 1: Troubleshooting High Replicate Variability
| Potential Cause | Recommended Action |
| Compound Solubility | Visually inspect solutions for precipitate. Test different solvents. |
| Cell Health | Monitor cell morphology. Use cells within a consistent passage number range. |
| Pipetting Accuracy | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Edge Effects | Fill outer wells with sterile buffer or media. Ensure proper plate sealing. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway for "Compound X"
The diagram below illustrates a hypothetical signaling pathway where "Compound X" is an antagonist of a G-protein coupled receptor (GPCR), leading to the inhibition of a downstream kinase cascade.
Caption: Hypothetical GPCR signaling pathway inhibited by Compound X.
Logical Relationship: On-Target vs. Off-Target Effects
This diagram outlines the logical flow for determining if an observed cellular effect is due to the intended on-target activity or an unintended off-target effect.
Caption: Decision tree for on-target vs. off-target effect validation.
References
How to prevent MRS2567 degradation in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of MRS2578 to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is MRS2578 and what is its primary mechanism of action?
A1: MRS2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor.[1][2][3][4] It functions by blocking the receptor's activation by its natural ligand, uridine (B1682114) 5'-diphosphate (UDP).[1] This inhibition interferes with downstream signaling pathways involved in various physiological and pathological processes, including inflammation.
Q2: What is the chemical nature of MRS2578?
A2: MRS2578 is a synthetic organic compound with the chemical name N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea].[2] Its structure contains two isothiocyanate (-N=C=S) groups, which are important for its biological activity but also represent potential sites of chemical instability.
Q3: What is the recommended solvent for dissolving MRS2578?
A3: MRS2578 is poorly soluble in aqueous solutions but has high solubility in dimethyl sulfoxide (B87167) (DMSO).[2][3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q4: What are the recommended storage conditions for MRS2578?
A4: To ensure stability, solid MRS2578 should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of MRS2578 in aqueous buffer. | MRS2578 has low aqueous solubility. The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility. | Ensure the final concentration of DMSO in your experimental buffer is sufficient to keep MRS2578 in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always add the MRS2578 stock solution to the aqueous buffer with vigorous vortexing. Perform a solubility test with your specific buffer system before conducting experiments. |
| Loss of compound activity over time in aqueous solution. | The isothiocyanate groups in MRS2578 are susceptible to hydrolysis in aqueous environments, leading to degradation of the compound. This reactivity is often pH and temperature-dependent.[1][6] | Prepare fresh dilutions of MRS2578 in aqueous buffer for each experiment from a frozen DMSO stock. Avoid storing MRS2578 in aqueous solutions for extended periods. If storage is unavoidable, conduct stability studies to determine the rate of degradation in your specific buffer and at your storage temperature. |
| Inconsistent experimental results. | This could be due to degradation of the MRS2578 stock solution or inaccurate pipetting of the viscous DMSO stock. | Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[5] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. Periodically check the purity of your stock solution using the analytical method described below. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MRS2578 Stock Solution in DMSO
Materials:
-
MRS2578 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid MRS2578 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of MRS2578 to prepare the desired volume of a 10 mM stock solution (Molecular Weight of MRS2578 is 472.66 g/mol ).[2]
-
Carefully weigh the calculated amount of MRS2578 and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Protocol 2: Stability Assessment of MRS2578 in Solution using HPLC
Objective: To determine the purity of MRS2578 and detect the presence of degradation products.
Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact parent compound from its degradation products.[7][8][9] Based on the structure of MRS2578 containing thiourea (B124793) moieties, a reverse-phase HPLC method is appropriate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
MRS2578 sample (stock solution or experimental sample)
Chromatographic Conditions (Example Method):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for MRS2578)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system and column.
-
Dilute the MRS2578 sample to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the parent MRS2578 peak.
-
The retention time of the main peak should correspond to that of a freshly prepared standard of MRS2578.
Data Presentation
Table 1: Solubility of MRS2578
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 23.63 | 50 |
Data sourced from Tocris Bioscience.[2]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Data compiled from MedChemExpress and Selleck Chemicals.[1][5]
Visualizations
Signaling Pathway
Caption: P2Y6 Receptor Signaling and Inhibition by MRS2578.
Experimental Workflow
References
- 1. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting MRS2567 Delivery in Animal Models
Welcome to the technical support center for MRS2567, a potent and selective antagonist of the P2Y₆ receptor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the P2Y₆ nucleotide receptor. The P2Y₆ receptor is a G protein-coupled receptor (GPCR) that is activated by uridine (B1682114) diphosphate (B83284) (UDP). Activation of the P2Y₆ receptor triggers downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), as well as through Gα₁₃ to activate Rho-associated kinase (ROCK). These pathways are involved in various physiological and pathophysiological processes, including inflammation and cell migration.[1] By blocking this receptor, this compound can be used to investigate the role of P2Y₆ in various disease models.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge in delivering this compound in vivo stems from its poor aqueous solubility. Like many small molecule inhibitors, this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but can precipitate when introduced into an aqueous physiological environment.[2] This can lead to several issues, including:
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Inaccurate dosing
-
Low and variable bioavailability
-
Precipitation at the injection site, potentially causing irritation or inflammation
-
Lack of efficacy in animal models despite in vitro potency
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[2]
Troubleshooting Guide: Formulation and Administration
This guide provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My this compound formulation is cloudy or shows precipitation.
-
Question: I dissolved this compound in DMSO, but it precipitated when I diluted it with saline for injection. What can I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to improve its solubility and prevent precipitation:
-
Use of Co-solvents: A common and effective approach is to use a mixture of co-solvents and surfactants. A widely used vehicle for poorly soluble compounds for intraperitoneal (IP) or intravenous (IV) injection is a three-part system of DMSO, a polyethylene (B3416737) glycol (such as PEG400), and saline or phosphate-buffered saline (PBS).
-
Stepwise Dilution: When preparing your formulation, it is crucial to add the components in the correct order and mix thoroughly at each step. A recommended procedure is to first dissolve the this compound in DMSO, then add the PEG400 and mix, and finally, add the saline or PBS dropwise while vortexing to avoid sudden changes in solvent polarity that can cause the compound to crash out of solution.
-
Adjusting Vehicle Ratios: The optimal ratio of DMSO:PEG400:Saline can vary. A common starting point is a 10:40:50 ratio (10% DMSO, 40% PEG400, 50% saline). However, you may need to empirically determine the best ratio for your desired final concentration of this compound.
-
Consider Alternative Vehicles: Other solubilizing agents such as Tween 80 or Cremophor EL can also be incorporated into the formulation to improve solubility.
-
| Vehicle Component | Purpose | Typical Concentration Range |
| DMSO | Primary organic solvent | 5-20% |
| PEG400 | Co-solvent, increases solubility | 30-60% |
| Tween 80 / Cremophor EL | Surfactant, improves stability | 1-10% |
| Saline or PBS | Aqueous vehicle for injection | To final volume |
A summary of common vehicle components for poorly soluble compounds.
Issue 2: I'm observing signs of toxicity or irritation at the injection site.
-
Question: My animals are showing signs of distress or there is inflammation at the injection site after administering this compound. What could be the cause?
-
Answer: This can be due to several factors related to the formulation or the injection procedure itself:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to animals. It is generally recommended to keep the final concentration of DMSO below 20% for intraperitoneal injections.
-
Precipitation of the Compound: If the compound precipitates at the injection site, it can cause a localized inflammatory response. Improving the formulation to ensure the compound remains in solution is crucial.
-
Injection Technique: Improper injection technique can cause tissue damage and inflammation. Ensure you are using the correct needle size and injection volume for the animal model and route of administration. For intraperitoneal injections in mice, a 25-27 gauge needle is typically used, with a maximum injection volume of around 10 ml/kg.
-
Issue 3: I am not observing the expected biological effect of this compound in vivo.
-
Question: this compound is potent in my in vitro assays, but I'm not seeing an effect in my animal model. What should I troubleshoot?
-
Answer: A lack of in vivo efficacy can be due to several factors, often related to the drug's delivery and exposure at the target site.
-
Insufficient Bioavailability: This is a primary concern for poorly soluble compounds. Optimizing the formulation as described in Issue 1 is the first step. If oral administration is being used, bioavailability can be very low, and alternative routes like intraperitoneal or intravenous injection should be considered.
-
Inadequate Dosing: The effective dose in vivo may be significantly higher than the concentrations used in vitro. Based on studies with the closely related P2Y₆ antagonist MRS2578, intraperitoneal doses in the range of 16-32 mg/kg have been used in mice. This can serve as a starting point for dose-finding studies with this compound.
-
Compound Stability: Isothiocyanate compounds, a chemical class to which the related antagonist MRS2578 belongs, can be unstable in aqueous solutions. It is recommended to prepare the formulation fresh before each use and protect it from light.
-
Experimental Protocols
Example Protocol for Intraperitoneal (IP) Injection of a P2Y₆ Antagonist in Mice
This protocol is based on a study using the P2Y₆ antagonist MRS2578 and provides a general framework that can be adapted for this compound.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
1 mL sterile syringes with 25-27 gauge needles
Procedure:
-
Dose Calculation: Determine the required dose of this compound based on the animal's body weight. A starting dose in the range of 16-32 mg/kg can be considered.
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
This compound Formulation:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the this compound completely. Vortex if necessary.
-
Add the calculated volume of PEG400 to the DMSO/MRS2567 solution and vortex until homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Draw the formulated this compound solution into a sterile syringe.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen.
-
The injection volume should not exceed 10 ml/kg.
-
Note: It is crucial to prepare the formulation fresh before each use and to visually inspect for any precipitation before administration. A small pilot study to assess the tolerability of the vehicle in a small group of animals is recommended.
Visualizations
P2Y₆ Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the P2Y₆ receptor.
Caption: P2Y₆ receptor signaling cascade.
Experimental Workflow for this compound Formulation and Administration
This workflow outlines the key steps for preparing and administering this compound to animal models.
Caption: Workflow for this compound formulation and administration.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical approach to troubleshooting experiments where this compound does not produce the expected effect.
Caption: Troubleshooting poor in vivo efficacy.
References
Cell viability concerns with high concentrations of MRS2567.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of MRS2567, a potent P2Y6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent antagonist of the P2Y6 nucleotide receptor.[1][2] Its primary mechanism is to block the signaling pathways activated by the P2Y6 receptor, which is a G protein-coupled receptor.[3][4]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
While this compound is a selective P2Y6 antagonist, high concentrations of any chemical compound can lead to off-target effects or non-specific cytotoxicity. It is crucial to distinguish between cell death due to the intended antagonism of P2Y6-mediated survival signals and cell death due to other, unintended effects of the compound.
Q3: What are the known signaling pathways of the P2Y6 receptor that could be affected by this compound?
The P2Y6 receptor is known to couple with Gq/11 and Gα13 proteins to activate several downstream signaling pathways. These include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and protein kinase C (PKC) activation.[3][5] It can also activate the RhoA/ROCK pathway, which is involved in cell migration and cytoskeletal arrangement.[5] In some cellular contexts, P2Y6 activation can also influence the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[6]
Q4: How can I determine if the observed cell death is a specific result of P2Y6 antagonism or non-specific cytotoxicity?
To differentiate between specific and non-specific effects, consider the following:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 for P2Y6 antagonism and the concentration at which cell viability significantly drops. A large window between these two concentrations suggests the antagonism is specific at lower concentrations.
-
Rescue Experiment: If the cell death is due to blocking a pro-survival signal through P2Y6, you may be able to "rescue" the cells by activating a downstream component of the pathway.
-
Control Compound: Use a structurally related but inactive compound as a negative control to assess non-specific effects.
-
Different Cell Lines: Test the effect of this compound on a cell line that does not express the P2Y6 receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at all tested concentrations of this compound. | 1. The compound concentration may be too high. 2. The cell line may be particularly sensitive to P2Y6 inhibition if it relies on this pathway for survival. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a broad-range dose-response experiment starting from low nanomolar concentrations. 2. Confirm P2Y6 receptor expression in your cell line. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Fluctuations in incubation conditions. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| Cell morphology changes unrelated to apoptosis (e.g., precipitation). | 1. Poor solubility of this compound at high concentrations in the culture medium. | 1. Visually inspect the wells for any precipitation after adding the compound. 2. Consider using a different solvent or a lower concentration of the compound. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Mix thoroughly and read the absorbance at 570 nm using a plate reader.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (provided with the kit)
-
Plate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
To determine the maximum LDH release, lyse the untreated control cells with the provided lysis buffer and use this as a positive control.
Visualizations
Caption: P2Y6 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing Cell Viability.
References
- 1. medkoo.com [medkoo.com]
- 2. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of MRS2567 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the P2Y6 receptor antagonist, MRS2567.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by uridine (B1682114) diphosphate (B83284) (UDP). Upon activation by an agonist like UDP, the P2Y6 receptor, which is coupled to Gq/11 proteins, activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), initiating downstream signaling cascades.[1][2][3] this compound acts as an insurmountable antagonist, blocking these agonist-induced effects.[4]
Q2: What are the recommended cell lines for studying this compound activity?
A2: A commonly used cell line for studying the human P2Y6 receptor is the 1321N1 human astrocytoma cell line, often transfected to express the receptor.[4][5] Other cell lines such as A549 human lung cancer cells and Caco-2 colorectal cancer cells have also been used to study P2Y6 receptor signaling and migration.[6] The choice of cell line should be guided by the specific research question and the expression levels of the P2Y6 receptor.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, a stock solution of 10 mg/mL can be prepared.[7] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the DMSO stock solutions at -20°C for long-term storage. When preparing working solutions for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in vitro?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, IC50 values for inhibiting UDP-induced responses are generally in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation: Quantitative Data Summary
Table 1: IC50 Values of this compound and MRS2578 in P2Y6 Receptor-Expressing Cells
| Compound | Receptor Species | Cell Line | Assay Type | Agonist Concentration | IC50 Value (nM) | Reference |
| This compound | Human | 1321N1 Astrocytoma | Inositol Phosphate Production | 300 nM UDP | 126 ± 15 | [4] |
| This compound | Rat | 1321N1 Astrocytoma | Inositol Phosphate Production | 300 nM UDP | 101 ± 27 | [4] |
| MRS2578 | Human | 1321N1 Astrocytoma | Inositol Phosphate Production | 300 nM UDP | 37 ± 16 | [4] |
| MRS2578 | Rat | 1321N1 Astrocytoma | Inositol Phosphate Production | 300 nM UDP | 98 ± 11 | [4] |
Note: MRS2578 is a closely related, potent P2Y6 receptor antagonist.
Experimental Protocols
Detailed Methodology for Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format but can be modified for other formats.
Materials:
-
P2Y6 receptor-expressing cells (e.g., 1321N1-hP2Y6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
UDP (agonist)
-
This compound (antagonist)
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the P2Y6-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a stock solution of UDP in water or buffer and then dilute to the desired working concentration in assay buffer. The final concentration of UDP should be around its EC80 value for the calcium response to ensure a robust signal for inhibition.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. Probenecid (1-2.5 mM) can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells and wash once with PBS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Antagonist Incubation:
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO in assay buffer).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Use the instrument's injector to add the UDP solution to the wells.
-
Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell numbers, uneven dye loading, pipetting errors, compound precipitation. | Ensure a single-cell suspension before seeding. Be meticulous with pipetting. Visually inspect the compound dilutions for any signs of precipitation. |
| Low or no response to UDP agonist | Low P2Y6 receptor expression, inactive UDP, issues with dye loading, cell health. | Confirm receptor expression via qPCR or Western blot. Use a fresh, validated batch of UDP. Optimize dye loading time and concentration. Ensure cells are healthy and not over-confluent. |
| Inconsistent IC50 values for this compound | Variation in cell passage number, different agonist concentrations used, instability of this compound in media. | Use cells within a consistent and low passage number range. Standardize the UDP concentration (e.g., EC80). Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| High background fluorescence | Incomplete removal of extracellular dye, cell death leading to dye leakage. | Ensure thorough but gentle washing after dye loading. Use a viability stain to check cell health. Consider using a lower dye concentration. |
| Apparent cytotoxicity at higher this compound concentrations | High DMSO concentration, inherent toxicity of the compound at high concentrations. | Ensure the final DMSO concentration is below 0.1%. Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine the cytotoxic concentration range of this compound. |
Mandatory Visualizations
Caption: Signaling pathway of the P2Y6 receptor and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y6 receptor inhibition aggravates ischemic brain injury by reducing microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with MRS2567.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MRS2567, a potent and selective P2Y6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and insurmountable antagonist of the P2Y6 nucleotide receptor.[1][2] Its primary mechanism of action is to block the signaling pathway activated by the binding of uridine (B1682114) diphosphate (B83284) (UDP), the endogenous agonist for the P2Y6 receptor. This inhibition prevents downstream cellular responses mediated by the P2Y6 receptor, which is a G protein-coupled receptor (GPCR) linked to phospholipase C (PLC) activation.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
The compound is generally stable for several weeks during standard shipping at ambient temperatures.
Q3: In what solvents is this compound soluble?
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Incorrect Concentration. The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific system. Refer to the table below for known IC50 values.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling may lead to the degradation of this compound.
-
Solution: Ensure the compound has been stored correctly at -20°C for long-term storage and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low P2Y6 Receptor Expression. The cell line you are using may not express the P2Y6 receptor at a high enough level to elicit a measurable response.
-
Solution: Verify the expression of the P2Y6 receptor in your cell line using techniques such as RT-qPCR or western blotting. Consider using a positive control cell line known to express the P2Y6 receptor.
-
-
Possible Cause 4: Insufficient Pre-incubation Time. As an insurmountable antagonist, this compound may require a sufficient pre-incubation period to effectively block the P2Y6 receptor.
-
Solution: Optimize the pre-incubation time with this compound before adding the agonist (UDP). Test a range of pre-incubation times (e.g., 15, 30, 60 minutes) to determine the optimal duration for your assay.
-
Problem 2: I am observing off-target effects in my experiment.
-
Possible Cause: Non-specific Binding. At high concentrations, this compound may exhibit off-target effects. A related compound, MRS2578, has been noted to inhibit cell migration through off-target mechanisms.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response studies. Include appropriate controls in your experiment to assess non-specific effects. This could involve using a cell line that does not express the P2Y6 receptor or a structurally related but inactive compound if available. Studies have shown that this compound at 10 μM did not significantly affect P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[2]
-
Problem 3: I am having issues with the solubility of this compound in my aqueous assay buffer.
-
Possible Cause: Poor Aqueous Solubility. this compound is a hydrophobic molecule and may precipitate in aqueous solutions, especially at higher concentrations.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells. It is also advisable to vortex the solution thoroughly during dilution and visually inspect for any precipitation.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 | Human P2Y6 | 126 ± 15 nM | [2] |
| IC50 | Rat P2Y6 | 101 ± 27 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro P2Y6 Receptor Inhibition Assay (Calcium Mobilization)
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on UDP-induced calcium mobilization in a cell line expressing the P2Y6 receptor.
-
Cell Preparation:
-
Plate cells expressing the P2Y6 receptor in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined optimal time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the P2Y6 agonist, UDP, at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader with an injection module, add the UDP solution to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: P2Y6 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for an this compound Inhibition Assay.
References
Validation & Comparative
Validating MRS2567 as a P2Y6 Antagonist: A Comparative Guide
For researchers and drug development professionals investigating the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), the selection of a specific and potent antagonist is critical. This guide provides an objective comparison of MRS2567, a notable P2Y6 antagonist, with alternative compounds and details the experimental protocols required to validate its antagonistic effects. The P2Y6 receptor is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and apoptosis, making its antagonists valuable tools for research and potential therapeutics.[1]
The P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by its endogenous agonist UDP primarily initiates signaling through the Gq/11 protein pathway.[2] This leads to the activation of phospholipase C (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Additionally, P2Y6 has been shown to couple to Gα13, activating the RHO/ROCK pathway, which plays a role in actin cytoskeleton stabilization and cell migration.[4]
References
- 1. Frontiers | Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology [frontiersin.org]
- 2. Characteristics of drug interactions with recombinant biogenic amine transporters expressed in the same cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological potential of biogenic amine-polyamine interactions beyond neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS2567 and Other P2Y6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRS2567 with other prominent P2Y6 receptor antagonists. The data presented is compiled from various scientific publications to offer an objective overview of their performance, supported by experimental evidence. This document is intended to assist researchers in selecting the most suitable antagonist for their specific experimental needs.
Introduction to P2Y6 Receptor Antagonism
The P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), is a key player in various physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2] Consequently, the development of potent and selective P2Y6 antagonists is a significant area of research for potential therapeutic interventions. This guide focuses on this compound and compares its pharmacological profile with other notable P2Y6 antagonists.
Quantitative Comparison of P2Y6 Antagonists
The following table summarizes the in vitro potency (IC50 values) of this compound and other selected P2Y6 antagonists against human and rat P2Y6 receptors. Lower IC50 values indicate higher potency.
| Antagonist | Chemical Class | Human P2Y6 IC50 (nM) | Rat P2Y6 IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | Diisothiocyanate | 126 ± 15 | 101 ± 27 | Selective over P2Y1, P2Y2, P2Y4, P2Y11 | [3][4] |
| MRS2578 | Diisothiocyanate | 37 ± 16 | 98 ± 11 | Selective over P2Y1, P2Y2, P2Y4, P2Y11 | [3][4][5][6] |
| MRS2575 | Diisothiocyanate | 155 ± 49 | No effect | Selective for human P2Y6 | [3] |
| Compound 50 | Benzimidazole derivative | 5.914 | Not Reported | High selectivity | [7][8] |
| TIM-38 | Nitro-benzopyran | 4300 | Not Reported | Selective over four other human P2Y receptors | [9][10] |
| P2Y6R antagonist 1 | Quinoline-pyrazole | 19.6 | Not Reported | High selectivity | [5][11] |
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro functional assays: the calcium mobilization assay and the inositol (B14025) phosphate (B84403) accumulation assay. These assays are fundamental in characterizing the antagonistic activity of compounds targeting Gq-coupled receptors like P2Y6.
Calcium Mobilization Assay
This assay is a widely used method for high-throughput screening and characterization of GPCR modulators.[12][13][14]
Principle: The activation of the Gq-coupled P2Y6 receptor by an agonist (e.g., UDP) triggers the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration is a direct measure of receptor activation. P2Y6 antagonists will inhibit this agonist-induced calcium mobilization.
Detailed Protocol:
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) or other suitable cell lines stably transfected with the human or rat P2Y6 receptor are cultured in appropriate media.[9] The cells are seeded into 96-well or 384-well black, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific duration at 37°C. These dyes can cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Upon binding to calcium, their fluorescence intensity increases significantly.
-
Compound Incubation: The dye-containing buffer is removed, and the cells are washed. The P2Y6 antagonist compounds (like this compound) at various concentrations are then added to the wells and incubated for a defined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FDSS). The baseline fluorescence is measured, and then a specific concentration of the P2Y6 agonist (e.g., UDP) is added to all wells to stimulate the receptor. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The agonist-induced fluorescence signal in the presence of the antagonist is compared to the signal in the absence of the antagonist (control). The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Inositol Phosphate Accumulation Assay
This assay provides a more direct measure of the activation of the PLC signaling pathway.
Principle: As mentioned, P2Y6 receptor activation leads to the production of inositol phosphates (IPs), primarily IP3. This assay quantifies the accumulation of total inositol phosphates in the presence of an agonist and the inhibition of this accumulation by an antagonist.
Detailed Protocol:
-
Cell Labeling: Cells expressing the P2Y6 receptor are pre-incubated with a radiolabeled inositol precursor, typically [³H]-myo-inositol, for an extended period (e.g., 24-48 hours). This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Compound Treatment: The cells are washed to remove unincorporated [³H]-myo-inositol. The P2Y6 antagonist is then added at various concentrations and incubated.
-
Agonist Stimulation: Following antagonist incubation, the cells are stimulated with a P2Y6 agonist (UDP). The stimulation is typically carried out in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates and facilitating their detection.
-
Extraction of Inositol Phosphates: The reaction is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are then lysed, and the soluble inositol phosphates are separated from the lipid fraction.
-
Purification and Quantification: The aqueous fraction containing the radiolabeled inositol phosphates is loaded onto an anion-exchange chromatography column (e.g., Dowex). The column is washed to remove unbound [³H]-myo-inositol, and the total inositol phosphates are eluted. The amount of radioactivity in the eluate is quantified using liquid scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphates produced in the presence of the antagonist is compared to the amount produced in its absence to determine the percentage of inhibition and subsequently the IC50 value. Non-radioactive methods using mass spectrometry or fluorescence-based detection are also available.[15]
Visualizing Key Pathways and Workflows
P2Y6 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the P2Y6 receptor.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a potent, Highly selective, and In vivo anti-inflammatory Efficacious, P2Y 6 R antagonist with a novel quinoline-pyrazole scaffold. | Read by QxMD [read.qxmd.com]
- 12. berthold.com [berthold.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Guide to P2Y6 Receptor Inhibition: MRS2567 versus siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of the P2Y6 receptor, selecting the appropriate method for its inhibition is a critical experimental decision. The two predominant approaches, pharmacological antagonism with small molecules like MRS2567 and genetic knockdown using small interfering RNA (siRNA), offer distinct advantages and disadvantages. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Mechanism of Action
This compound is a potent and selective, insurmountable antagonist of the P2Y6 receptor.[1] As a small molecule inhibitor, it physically binds to the receptor, preventing its activation by the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP). This blockade is rapid and reversible upon removal of the compound, allowing for temporal control over P2Y6 signaling.
siRNA knockdown , in contrast, operates at the genetic level. Exogenously introduced siRNA molecules guide the RNA-induced silencing complex (RISC) to the P2Y6 messenger RNA (mRNA), leading to its degradation.[2][3] This prevents the translation of the P2Y6 receptor protein, resulting in a reduction of receptor levels on the cell surface. The effect of siRNA is not immediate, as it requires time for the existing receptor protein to be degraded, and its duration is dependent on the stability of the siRNA and the turnover rate of the receptor.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and P2Y6 siRNA, providing a basis for comparison.
| Parameter | This compound | P2Y6 siRNA | References |
| Target | P2Y6 Receptor Protein | P2Y6 mRNA | [1][2] |
| Mechanism | Antagonism (Insurmountable) | mRNA Degradation | [1][2] |
| Onset of Effect | Rapid (minutes) | Delayed (24-72 hours) | [4] |
| Duration of Effect | Transient (dependent on compound washout) | Prolonged (days, dependent on cell division and mRNA/protein turnover) | [4] |
| Reversibility | Reversible | Not readily reversible | [5] |
Table 1: General Comparison of this compound and P2Y6 siRNA
| Parameter | This compound | P2Y6 siRNA | References |
| Potency (Human) | IC50: 126 ± 15 nM | Effective at low nM concentrations (e.g., 1-10 nM) | [1][6] |
| Potency (Rat) | IC50: 101 ± 27 nM | Effective at low nM concentrations | [1] |
| Specificity | Selective for P2Y6 over P2Y1, P2Y2, P2Y4, and P2Y11 receptors. | High on-target specificity with proper design. | [1] |
| Off-Target Effects | Potential for off-target effects on other proteins. A similar compound, MRS2578, has shown some off-target effects on cell migration. | Potential for miRNA-like off-target effects, leading to unintended gene silencing. Can be minimized with careful design and low concentrations. | [7][8][9] |
Table 2: Efficacy and Specificity
Experimental Protocols
Protocol 1: Inhibition of P2Y6 Receptor Signaling with this compound
This protocol describes a general procedure for assessing the inhibitory effect of this compound on UDP-induced calcium mobilization, a key downstream event of P2Y6 receptor activation.
1. Cell Culture and Seeding:
- Culture cells expressing the P2Y6 receptor (e.g., 1321N1 human astrocytoma cells stably expressing human P2Y6) in appropriate media.
- Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
2. Calcium Assay Dye Loading:
- On the day of the experiment, remove the culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation at 37°C for 30-60 minutes.
- After loading, wash the cells gently with the assay buffer to remove excess dye.
3. Incubation with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the this compound stock solution in the assay buffer to the desired final concentrations. A concentration range of 1 nM to 10 µM is a good starting point for determining the IC50.
- Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO) group.
4. Measurement of Calcium Mobilization:
- Use a fluorescence plate reader equipped with an automated injection system.
- Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Establish a baseline fluorescence reading for each well.
- Inject a solution of the P2Y6 agonist, UDP, at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.
- Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
5. Data Analysis:
- Calculate the peak fluorescence response for each well.
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: P2Y6 Knockdown using siRNA and Validation
This protocol outlines the steps for transfecting cells with P2Y6 siRNA and validating the knockdown efficiency at both the mRNA and protein levels.
1. siRNA Design and Preparation:
- Design or purchase at least two to three different siRNAs targeting the P2Y6 mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
- Resuspend the lyophilized siRNAs in nuclease-free water or buffer to the desired stock concentration (e.g., 20 µM).
2. Cell Seeding:
- The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
3. siRNA Transfection:
- On the day of transfection, prepare the siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
- Briefly, dilute the siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complexes to the cells in complete culture medium. A final siRNA concentration of 10-50 nM is typically effective.
- Incubate the cells at 37°C for 24-72 hours.
4. Validation of Knockdown by Quantitative PCR (qPCR):
- After the desired incubation period (e.g., 48 hours), harvest the cells and isolate total RNA using a suitable kit.
- Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
- Perform qPCR using primers specific for P2Y6 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
- Calculate the relative expression of P2Y6 mRNA in the siRNA-treated samples compared to the scrambled siRNA control using the ΔΔCt method. A knockdown efficiency of >70% is generally considered successful.
5. Validation of Knockdown by Western Blot:
- After the desired incubation period (e.g., 72 hours), lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with a primary antibody specific for the P2Y6 receptor.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
- Quantify the band intensities to determine the reduction in P2Y6 protein levels.
Mandatory Visualization
Caption: P2Y6 Receptor Signaling Pathways.
Caption: Experimental Workflow for Comparison.
Caption: Logical Comparison of Methods.
Conclusion
The choice between this compound and siRNA knockdown for P2Y6 inhibition depends on the specific experimental goals. This compound is ideal for studies requiring rapid and reversible inhibition with precise temporal control. Its ease of use makes it suitable for high-throughput screening and acute functional assays. However, researchers must be mindful of its insurmountable nature and potential off-target effects.
P2Y6 siRNA offers a highly specific and potent method for long-term reduction of receptor expression. It is particularly valuable for investigating the chronic effects of P2Y6 loss-of-function and for validating the on-target effects of pharmacological inhibitors. The delayed onset of action and the need for careful validation of knockdown efficiency and off-target effects are important considerations.
Ultimately, a comprehensive understanding of P2Y6 receptor function can often be best achieved by employing both approaches in a complementary manner. For instance, a phenotype observed with this compound can be validated using P2Y6 siRNA to confirm that the effect is indeed mediated by the P2Y6 receptor and not due to off-target activities of the small molecule. This dual approach provides a robust framework for dissecting the intricate roles of the P2Y6 receptor in health and disease.
References
- 1. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of P2Y6 Receptor-Mediated Microglia Phagocytosis Aggravates Brain Injury in Mice of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.hi.is [iris.hi.is]
MRS2567: A Comparative Guide to its Cross-Reactivity with P2Y Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y receptor antagonist, MRS2500 (believed to be the intended compound of interest due to the likely typographical error in "MRS2567"), with other P2Y receptor subtypes. This document summarizes key experimental data on its selectivity and provides detailed methodologies for relevant assays.
MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Its remarkable selectivity makes it an invaluable tool for studying the physiological and pathological roles of the P2Y1 receptor, particularly in areas such as thrombosis and hemostasis.[2]
Comparative Analysis of MRS2500 Activity Across P2Y Receptor Subtypes
The selectivity of MRS2500 for the P2Y1 receptor has been demonstrated through various in vitro assays. The following table summarizes the available quantitative data on the binding affinity (Ki) of MRS2500 at different human P2Y receptor subtypes.
| Receptor Subtype | G-Protein Coupling | Endogenous Agonist(s) | MRS2500 Affinity (Ki, nM) | Reference(s) |
| P2Y1 | Gq/11 | ADP | 0.78 | [1] |
| P2Y2 | Gq/11 | ATP, UTP | No detectable binding | [3] |
| P2Y4 | Gq/11 | UTP | Not reported | |
| P2Y6 | Gq/11 | UDP | Not reported | |
| P2Y11 | Gs, Gq/11 | ATP | Not reported | |
| P2Y12 | Gi/o | ADP | >10,000 | [4] |
| P2Y13 | Gi/o | ADP | >10,000 | [4] |
| P2Y14 | Gi/o | UDP-glucose, UDP | Not reported |
As the data indicates, MRS2500 exhibits exceptional selectivity for the P2Y1 receptor, with a sub-nanomolar affinity. In contrast, its affinity for the other two ADP-sensitive P2Y receptors, P2Y12 and P2Y13, is significantly lower, with Ki values greater than 10,000 nM.[4] Furthermore, studies using a radiolabeled form of MRS2500 have shown no detectable binding to membranes expressing the P2Y2 and P2Y12 receptors, further confirming its high specificity.[3]
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these findings, it is essential to visualize the signaling pathways of the P2Y receptors and the workflows of the assays used to determine antagonist activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for P2Y1 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).
-
Radioligand: [³H]MRS2500 or [¹²⁵I]MRS2500.
-
Unlabeled MRS2500 (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/A).
-
Scintillation fluid.
-
-
Procedure:
-
In a microplate, combine the P2Y1 receptor-containing membrane preparation (100-300 ng), the radioligand (e.g., 0.2-0.5 nM [¹²⁵I]MRS2500), and varying concentrations of the unlabeled test compound in a total volume of 25 µL of Assay Buffer.[5]
-
To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of unlabeled MRS2500 (e.g., 10 µM).
-
Incubate the plate at 4°C for 30 minutes to allow binding to reach equilibrium.[5]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold Wash Buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay for Gq-coupled P2Y Receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist in cells expressing a Gq-coupled P2Y receptor.
-
Materials:
-
Cells stably expressing the target P2Y receptor (e.g., 1321N1 astrocytoma cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y receptor agonist (e.g., 2-MeSADP for P2Y1).
-
MRS2500 or other test compounds.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM probenecid) in assay buffer for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the antagonist (MRS2500) for 10-15 minutes at room temperature.
-
Stimulate the cells with a P2Y receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
-
cAMP Assay for Gi-coupled P2Y Receptors (e.g., P2Y12, P2Y13, P2Y14)
This functional assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase (and thus the decrease in cAMP levels) caused by an agonist in cells expressing a Gi-coupled P2Y receptor.
-
Materials:
-
Cells stably expressing the target P2Y receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
P2Y receptor agonist (e.g., ADP for P2Y12).
-
MRS2500 or other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed cells in a suitable microplate.
-
Pre-treat the cells with various concentrations of the antagonist (MRS2500) in the presence of a PDE inhibitor for a defined period.
-
Stimulate the cells with a combination of forskolin (to raise basal cAMP levels) and a P2Y receptor agonist.
-
After incubation, lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection method according to the manufacturer's instructions.
-
The IC₅₀ value is determined by plotting the reversal of the agonist-induced decrease in cAMP levels against the concentration of the antagonist.
-
References
- 1. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
MRS2567: A Guide to Its Specificity as a P2Y6 Receptor Antagonist
For researchers and professionals in drug development, the selection of specific pharmacological tools is paramount. This guide provides a comprehensive comparison of MRS2567, a known P2Y6 receptor antagonist, with other alternatives, supported by experimental data.
High Specificity of this compound for the P2Y6 Receptor
This compound has been identified as a potent and selective antagonist of the P2Y6 nucleotide receptor. Studies have demonstrated its ability to block UDP-stimulated activity at the human P2Y6 receptor with high efficiency, while showing minimal to no effect on other P2Y receptor subtypes.[1]
Comparative Analysis of P2Y6 Receptor Antagonists
To contextualize the performance of this compound, the following table summarizes its inhibitory potency in comparison to other commonly used P2Y6 receptor antagonists. The data is primarily derived from studies on human receptors.
| Antagonist | P2Y6 IC50 (human) | P2Y1 IC50 | P2Y2 IC50 | P2Y4 IC50 | P2Y11 IC50 |
| This compound | 126 ± 15 nM[1] | > 10 µM[1] | > 10 µM[1] | > 10 µM[1] | > 10 µM[1] |
| MRS2578 | 37 ± 16 nM[1] | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| TIM-38 | 4.3 µM[2][3] | No significant effect[3] | No significant effect[3] | No significant effect[3] | No significant effect[3] |
Note: IC50 values represent the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist. A lower IC50 value indicates higher potency.
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[4] Upon activation by its endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), the receptor initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This ultimately results in an increase in intracellular calcium concentration.[4]
Experimental Protocols: Assessing Antagonist Specificity
The specificity of P2Y6 receptor antagonists like this compound is typically determined using in vitro functional assays, most commonly a calcium mobilization assay.
Calcium Mobilization Assay Protocol
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the increase in intracellular calcium triggered by a P2Y6 receptor agonist (UDP).
Materials:
-
Cell Line: A human cell line stably expressing the P2Y6 receptor, such as 1321N1 human astrocytoma cells.
-
Agonist: Uridine diphosphate (UDP).
-
Test Compound: this compound or other antagonists.
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture: Culture the P2Y6-expressing cells in appropriate media until they reach a suitable confluency for the assay.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Add varying concentrations of the test antagonist (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known P2Y6 antagonist, if available). Incubate for a short period (e.g., 10-20 minutes).
-
Agonist Stimulation and Measurement: Place the microplate in the fluorescence plate reader. Initiate the kinetic read, establishing a baseline fluorescence. After a few seconds, automatically inject a fixed concentration of the agonist (UDP) into each well.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence in the presence of the antagonist to the peak fluorescence in the vehicle control wells. The IC50 value is then determined by plotting the percentage of inhibition against the antagonist concentration.
References
- 1. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
A Comparative Analysis of MRS2500 and Its Analogs as P2Y1 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the P2Y1 receptor antagonist MRS2500 and its key analogs. This analysis is supported by experimental data to inform the selection of the most suitable compound for specific research applications.
MRS2500, a 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor that plays a crucial role in ADP-mediated platelet aggregation.[1][2] Its high affinity and selectivity make it an invaluable tool for studying P2Y1-mediated signaling pathways and for the development of novel antithrombotic agents.[2][3] This guide compares MRS2500 with its notable analogs: MRS2279, MRS2179, MRS2298, and MRS2496, focusing on their inhibitory potency and binding affinities.
Performance Comparison of P2Y1 Receptor Antagonists
The following table summarizes the quantitative data for MRS2500 and its analogs, highlighting their efficacy in inhibiting platelet aggregation and their binding affinity for the human P2Y1 receptor.
| Compound | IC50 (nM) for ADP-induced Platelet Aggregation | Ki (nM) from Radioligand Binding Assays | Key Structural Features | Reference |
| MRS2500 | 0.95 | 0.78 | 2-iodo, N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate | [1][4] |
| MRS2279 | Not explicitly stated, but is the precursor to MRS2500 | 13 | 2-chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | [5] |
| MRS2179 | Not explicitly stated, but is a known P2Y1 antagonist | 84 | N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate | [5] |
| MRS2298 | 62.8 | Not explicitly stated | Acyclic bisphosphate nucleotide analog | [1] |
| MRS2496 | 1500 | Not explicitly stated | Acyclic bisphosphonate nucleotide analog | [1] |
Signaling Pathway of the P2Y1 Receptor
The P2Y1 receptor is a Gq-coupled receptor. Upon activation by its endogenous agonist ADP, it stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is essential for initiating platelet shape change and aggregation. The antagonists discussed in this guide act by competitively blocking ADP from binding to the P2Y1 receptor, thereby inhibiting this signaling pathway.
Caption: P2Y1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the antagonist compounds for the P2Y1 receptor.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).
-
Radioligand: [³²P]MRS2500.[3]
-
Test P2Y1 antagonist compounds (MRS2500 and its analogs).
-
Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., unlabeled MRS2500).
-
Assay Buffer: Composition may vary, a typical buffer could be 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold buffer of similar composition to the assay buffer.
-
Glass fiber filters (e.g., Whatman GF/A).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of diluted test compound.
-
50 µL of [³²P]MRS2500 at a concentration near its Kd.
-
50 µL of P2Y1 receptor-expressing membranes (5-20 µg of protein).
-
-
Incubation: Incubate the plate on ice for 45 minutes.[3]
-
Filtration: Terminate the binding reaction by adding ice-cold Wash Buffer and rapidly filtering the mixture through the glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of P2Y6 Receptor Antagonism: A Comparative Analysis of MRS2567 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of the mechanism of action for P2Y6 receptor antagonists, with a primary focus on MRS2567 and its alternatives. The P2Y6 receptor, a Gq-coupled purinergic receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a promising therapeutic target for a variety of inflammatory diseases.[1] Antagonism of this receptor is a key strategy being explored for therapeutic intervention.
While this compound is a well-characterized selective and insurmountable antagonist of the P2Y6 receptor in vitro, publicly available in vivo efficacy data is limited. Therefore, this guide will leverage data from its close structural analog, MRS2578, and a recently developed potent P2Y6 antagonist, Compound 50, to provide a comprehensive overview of the in vivo potential of P2Y6 receptor blockade.[2][3]
Mechanism of Action: P2Y6 Receptor Antagonism
The P2Y6 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by UDP, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering downstream inflammatory pathways. P2Y6 receptor antagonists like this compound competitively bind to the receptor, preventing UDP from initiating this signaling cascade, thereby mitigating the pro-inflammatory response.
Comparative In Vivo Efficacy
To illustrate the potential of P2Y6 receptor antagonism in vivo, we present data from studies on MRS2578 and the novel antagonist, Compound 50, in relevant disease models.
Animal Models of Inflammation
Commonly used animal models to evaluate the efficacy of anti-inflammatory compounds include dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and lipopolysaccharide (LPS)-induced acute lung injury.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of P2Y6 receptor antagonists in different animal models.
Table 1: In Vivo Efficacy of P2Y6 Receptor Antagonists in a DSS-Induced Colitis Mouse Model
| Compound | Dosage | Administration Route | Key Findings | Reference |
| Compound 50 | 10 mg/kg | Intraperitoneal | - Significantly reduced weight loss- Decreased Disease Activity Index (DAI)- Inhibited activation of the NLRP3 inflammasome in colon tissues | [2] |
| MRS2578 | Not Reported | Not Reported | - Deficiency in P2Y6R (genetic knockout, analogous to antagonist action) protected mice against experimentally induced colitis | [3] |
Table 2: In Vivo Efficacy of P2Y6 Receptor Antagonists in an LPS-Induced Acute Lung Injury Mouse Model
| Compound | Dosage | Administration Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Compound 50 | 10 mg/kg | Intraperitoneal | - Reduced pulmonary edema- Decreased infiltration of inflammatory cells into the lungs |[2] |
Table 3: In Vivo Effects of MRS2578 in an Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model
| Compound | Dosage | Administration Route | Key Findings | Reference |
| MRS2578 | 16 mg/kg & 32 mg/kg | Intraperitoneal | - Exacerbated the progression and rupture of experimental AAA- Increased macrophage infiltration and expression of MMP-2 and MMP-9 | [3] |
Note: The unexpected findings in the AAA model suggest that the role of the P2Y6 receptor may be context-dependent, and further investigation is warranted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo models discussed.
DSS-Induced Colitis Protocol (Adapted from multiple sources)
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.
-
Treatment: Administer the P2Y6 receptor antagonist (e.g., Compound 50 at 10 mg/kg) via intraperitoneal injection daily, starting from the first day of DSS administration. A vehicle control group should be included.
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect colon tissue for histological analysis (H&E staining), measurement of colon length, and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and analysis of inflammasome activation).
LPS-Induced Acute Lung Injury Protocol (Adapted from multiple sources)
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Lung Injury: Anesthetize mice and intratracheally instill Lipopolysaccharide (LPS) (e.g., 1-5 mg/kg) in a small volume of sterile saline.
-
Treatment: Administer the P2Y6 receptor antagonist (e.g., Compound 50 at 10 mg/kg) via intraperitoneal injection, typically 1 hour before or shortly after LPS instillation. A vehicle control group is essential.
-
Endpoint Analysis (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (neutrophils, macrophages) and protein concentration (as an indicator of vascular permeability).
-
Lung Tissue Analysis: Harvest lung tissue for histological examination (H&E staining) to assess inflammation and edema, and for biochemical assays (e.g., MPO activity, cytokine levels).
-
Conclusion
The in vivo validation of P2Y6 receptor antagonists demonstrates their potential as a therapeutic strategy for inflammatory conditions. While direct in vivo efficacy data for this compound is not extensively published, studies with the closely related MRS2578 and the novel antagonist Compound 50 provide strong evidence for the anti-inflammatory effects of P2Y6 receptor blockade in preclinical models of colitis and acute lung injury.[2][3] The contrasting results in the abdominal aortic aneurysm model with MRS2578 highlight the complexity of purinergic signaling and underscore the importance of model-specific validation.[3] Future in vivo studies focused on the pharmacokinetics, pharmacodynamics, and efficacy of this compound in various inflammatory disease models are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Published Data on the P2Y6 Receptor Antagonist MRS2567 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y6 receptor antagonist MRS2567 and its alternatives, focusing on the reproducibility of published experimental data. This document summarizes key quantitative findings, details experimental protocols for replication, and visualizes associated signaling pathways and workflows to aid in informed decision-making for future research and development.
Executive Summary
This compound is a potent and selective, albeit insurmountable, antagonist of the P2Y6 nucleotide receptor. This guide examines the reproducibility of its published potency and selectivity data alongside commercially available alternatives, including MRS2578, TIM-38, and a recently identified potent antagonist, herein referred to as Compound 50. The available data for this compound and MRS2578 from their primary publication demonstrates consistency. However, a broader assessment of reproducibility is limited by the lack of multiple independent studies reporting IC50 values. This guide provides a framework for evaluating these compounds by presenting their reported biological activities in a standardized format, detailing the experimental methods used for their characterization, and illustrating the underlying cellular mechanisms.
Comparative Analysis of P2Y6 Receptor Antagonists
The following table summarizes the reported potency (IC50) and selectivity of this compound and its alternatives against the human P2Y6 receptor. The data is extracted from peer-reviewed publications to allow for a direct comparison.
| Compound | Commercial Availability | Reported IC50 (human P2Y6) | Selectivity Profile | Reference |
| This compound | Yes | 126 ± 15 nM | Selective against P2Y1, P2Y2, P2Y4, and P2Y11 receptors at 10 µM. | [1] |
| MRS2578 | Yes | 37 ± 16 nM | Selective against P2Y1, P2Y2, P2Y4, and P2Y11 receptors at 10 µM. | [1][2][3][4][5] |
| TIM-38 | Yes | 4.3 µM | Selective against other tested human P2Y receptors and muscarinic receptors. | |
| Compound 50 | Research Compound | 5.914 nM | High selectivity (details in primary publication). | [6][7] |
Experimental Protocols
To facilitate the replication and verification of the published findings, detailed experimental protocols for the key assays used to characterize these P2Y6 receptor antagonists are provided below.
Phospholipase C (PLC) Activity Assay
This assay is fundamental for characterizing the antagonism of Gq-coupled receptors like P2Y6. The inhibition of UDP-induced PLC activation is a key measure of antagonist potency.
Principle: P2Y6 receptor activation by an agonist such as UDP leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The antagonist activity is quantified by measuring the inhibition of this response.
General Protocol:
-
Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to a suitable confluency.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, MRS2578) for a specified period.
-
Agonist Stimulation: The P2Y6 receptor is stimulated with a fixed concentration of UDP (e.g., 300 nM, approximately the EC50 value).[1]
-
Measurement of Inositol Phosphates: The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified, typically using a radio-labeled precursor like myo-[3H]inositol and subsequent chromatographic separation.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value is determined using non-linear regression.
Intracellular Calcium Mobilization Assay
This is a common high-throughput method to assess the functional consequences of P2Y6 receptor activation and its inhibition by antagonists.
Principle: The activation of the P2Y6 receptor and subsequent PLC-mediated IP3 production leads to the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium concentration. This change in calcium levels is monitored using fluorescent calcium indicators.
General Protocol:
-
Cell Culture and Plating: As described for the PLC assay.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Antagonist Incubation: Cells are pre-incubated with different concentrations of the antagonist.
-
Agonist Stimulation: A baseline fluorescence is recorded before the addition of an agonist (e.g., UDP) to stimulate the P2Y6 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams were generated using the DOT language for Graphviz.
P2Y6 Receptor Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by the activation of the P2Y6 receptor.
References
- 1. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2578 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating P2Y6 Receptor Modulation: A Comparative Analysis of the Endogenous Agonist UDP and the Selective Antagonist MRS2567
For researchers, scientists, and drug development professionals, understanding the tools available to modulate the P2Y6 receptor is critical for investigating its role in various physiological and pathological processes. This guide provides a head-to-head comparison of the endogenous P2Y6 agonist, Uridine Diphosphate (UDP), with the potent and selective P2Y6 antagonist, MRS2567, supported by experimental data and detailed protocols.
The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key player in cellular signaling, responding to extracellular nucleotides. Its activation has been implicated in a range of functions, from inflammatory responses and phagocytosis to cell migration. While the user's initial query positioned this compound as a P2Y6 agonist, it is crucial to clarify that this compound is, in fact, a well-characterized and selective antagonist of the P2Y6 receptor[1][2]. This guide will, therefore, compare the functional effects of P2Y6 activation by its native agonist, UDP, against the inhibitory action of this compound.
Pharmacological Profile: Agonist vs. Antagonist
The primary endogenous agonist for the P2Y6 receptor is UDP.[3][4] Several synthetic agonists have also been developed to probe the receptor's function. In contrast, this compound serves as a chemical tool to block P2Y6 receptor activity, thereby enabling researchers to elucidate its physiological roles through inhibition.
| Compound | Type | Potency (EC50/IC50) | Receptor Selectivity |
| Uridine Diphosphate (UDP) | Endogenous Agonist | EC50: ~300 nM[4][5] | Preferential for P2Y6, but can also activate P2Y14[6] |
| This compound | Selective Antagonist | IC50: ~126 nM (human), ~101 nM (rat)[1] | Selective for P2Y6 over P2Y1, P2Y2, P2Y4, and P2Y11 receptors[1] |
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by an agonist like UDP initiates a cascade of intracellular events. The receptor primarily couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9] Additionally, the P2Y6 receptor can couple to Gα12/13, activating the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration.[7][9] An antagonist like this compound blocks the initial binding of the agonist, thereby preventing the initiation of these downstream signaling events.
Experimental Protocols
The characterization of P2Y6 agonists and antagonists relies on a variety of in vitro assays. Below are the methodologies for key experiments used to evaluate compounds like UDP and this compound.
Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled receptors like P2Y6.
-
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation by an agonist and its inhibition by an antagonist.
-
Cell Line: Human astrocytoma cell line 1321N1, stably transfected with the human P2Y6 receptor, is commonly used.[1]
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
After loading, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
For antagonist evaluation, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) before the agonist is added.[10]
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
UDP is added to stimulate the P2Y6 receptor, and the change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is recorded over time.
-
-
Data Analysis: The agonist's potency is determined by calculating the EC50 value from a dose-response curve. The antagonist's potency is determined by calculating the IC50 value from the inhibition of the agonist-induced response.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activity, providing a robust readout of Gq pathway activation.
-
Objective: To quantify the accumulation of inositol phosphates (primarily IP1, a stable downstream metabolite of IP3) following receptor stimulation.
-
Cell Line: Transfected 1321N1 or other suitable cell lines expressing the P2Y6 receptor.
-
Methodology:
-
Cells are typically labeled overnight with myo-[³H]inositol, which is incorporated into cellular phosphoinositides.
-
The cells are washed and then incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
For antagonist testing, cells are pre-treated with this compound.
-
The cells are then stimulated with UDP for a specific duration.
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of accumulated [³H]inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis: Data are presented as the fold increase over basal levels. Dose-response curves are generated to determine the EC50 for agonists and IC50 for antagonists.
Cell Migration Assay (Wound Healing Assay)
Functional assays are crucial to understand the physiological consequences of P2Y6 receptor modulation.
-
Objective: To assess the effect of P2Y6 receptor activation or inhibition on cell migration.
-
Cell Line: Rat intestinal epithelial cell line (IEC-6) or cancer cell lines like A549 or Caco-2 are suitable models.[7][11]
-
Methodology:
-
Cells are grown to a confluent monolayer in culture plates.
-
A "wound" or scratch is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with culture medium containing the test compounds (e.g., UDP, this compound, or a combination).
-
The rate of wound closure is monitored and photographed at different time points (e.g., 0, 12, 24 hours).
-
-
Data Analysis: The area of the wound is measured at each time point. The percentage of wound closure is calculated to compare the migratory capacity of cells under different treatment conditions. Agonists like UDP are expected to promote migration, while antagonists like this compound are expected to inhibit it.[11][12]
Conclusion
The modulation of the P2Y6 receptor offers a promising avenue for therapeutic intervention in various diseases. A clear understanding of the tools used to probe this receptor is paramount. The endogenous agonist UDP robustly activates the P2Y6 receptor, leading to downstream signaling through Gq and G12/13 pathways, which can be quantified through calcium mobilization, IP accumulation, and functional migration assays. Conversely, this compound acts as a potent and selective antagonist, effectively blocking these agonist-induced effects. The combined use of these compounds in well-defined experimental setups allows for the precise dissection of the P2Y6 receptor's role in health and disease, paving the way for future drug development.
References
- 1. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP induces intestinal epithelial migration via the P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP induces intestinal epithelial migration via the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: A specific Safety Data Sheet (SDS) for MRS2567 could not be located in public resources. The following information provides a general framework for the proper disposal of laboratory chemicals and should not be considered a substitute for a substance-specific SDS. Always consult the SDS for any chemical before handling and disposal.
The responsible management of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide offers a procedural framework for the proper disposal of laboratory chemicals, aimed at researchers, scientists, and drug development professionals.
General Chemical Disposal Protocol
The disposal of any chemical waste must begin with a thorough characterization of its properties and associated hazards. The Safety Data Sheet (SDS) is the primary source for this critical information.
Step 1: Waste Identification and Characterization Before disposal, the chemical waste must be properly identified. The SDS for the specific chemical provides crucial information regarding its physical and chemical properties, hazards, and potential environmental impact. Key characteristics to identify include:
-
Physical State: Solid, liquid, or gas.
-
Hazards: Flammability, corrosivity, reactivity, and toxicity.
-
Compatibility: Potential for dangerous reactions with other chemicals.
Step 2: Segregation of Waste To prevent dangerous reactions, different types of chemical waste must be kept separate.[1] As a minimum, the following waste streams should be segregated:
-
Acids and Bases
-
Halogenated and Non-halogenated Solvents[1]
-
Oxidizers and Reducers
-
Water-Reactive Chemicals
-
Toxic Compounds[1]
Step 3: Container Management Proper containment of chemical waste is essential for safe storage and transport.
-
Compatibility: Use containers made of materials compatible with the chemical waste they will hold.[1] For instance, do not store strong acids in metal containers.
-
Condition: Ensure containers are in good condition, free from leaks or cracks.
-
Labeling: All waste containers must be clearly labeled with the full chemical name (no abbreviations), hazard information, and the date waste accumulation began.[2]
-
Closure: Keep waste containers securely closed except when adding waste.[1]
Step 4: Storage of Waste Designate a specific, well-ventilated area for the storage of chemical waste. Incompatible wastes must be stored separately to prevent accidental mixing.[1] Utilize secondary containment, such as trays, to contain any potential spills.
Step 5: Arranging for Disposal Laboratory chemical waste must be disposed of through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and transport chemical waste in compliance with all relevant regulations. Maintain detailed records of all waste generated and disposed of.
Key Data for Chemical Disposal
The following table outlines the type of quantitative data typically found in a chemical's SDS that is essential for its proper disposal. This information for this compound is not currently available.
| Data Point | Relevance to Disposal | Example Value (for a hypothetical substance) |
| pH | Determines if the waste is corrosive and requires neutralization or specific container materials. | 2.5 (Acidic) |
| Flash Point | Indicates the temperature at which a liquid can ignite. Essential for assessing fire hazards during storage and transport. | 60 °C (Flammable) |
| LD50 (Lethal Dose, 50%) | Provides a measure of acute toxicity. Informs handling precautions and the need for specialized disposal methods for highly toxic substances. | 50 mg/kg (Oral, Rat) |
| Solubility in Water | Affects how the substance might disperse in the environment and whether it can be disposed of in aqueous waste streams (if non-hazardous). | 1 g/L at 20 °C |
| Reactivity | Details potential hazardous reactions with other materials (e.g., water, air, other chemicals), which dictates segregation and storage requirements. | Reacts violently with water. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a standard workflow for the safe handling and disposal of chemical waste within a laboratory setting. This process ensures that waste is properly identified, segregated, and stored prior to its final disposal by a certified entity.
Caption: A step-by-step workflow for the safe disposal of chemical waste in a laboratory.
Purinergic Signaling Pathway
This compound is known as a purinergic receptor antagonist. Purinergic signaling involves the release of purines like ATP and adenosine, which then act on specific receptors on the cell surface to initiate a signaling cascade.[3][4][5][6][7] Antagonists like this compound block these receptors, thereby inhibiting the downstream effects. The diagram below illustrates a simplified purinergic signaling pathway.
Caption: A diagram showing how purinergic receptors are activated and how an antagonist like this compound can block this signaling.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways of Purinergic Receptors and Their Interactions with Cholinergic and Adrenergic Pathways in the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling MRS2567
Disclaimer: A specific Safety Data Sheet (SDS) for MRS2567 could not be located. The following information is based on general best practices for handling novel or uncharacterized research chemicals. It is imperative to treat this compound as a substance with unknown hazards and to exercise the utmost caution. This guide is not a substitute for a compound-specific risk assessment, which should be conducted by qualified personnel before handling. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.
Researchers, scientists, and drug development professionals must prioritize safety when handling novel compounds like this compound. In the absence of specific hazard data, a conservative approach assuming high toxicity and reactivity is recommended. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) should be worn at all times when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols for chemicals of unknown toxicity.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a risk of splashing or explosion.[2][3] |
| Skin and Body Protection | A flame-resistant lab coat buttoned completely. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid fabrics made of polyester (B1180765) or acrylic.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. For chemicals of unknown toxicity, consider double-gloving or using a more robust glove material.[3] |
| Respiratory Protection | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood to avoid inhalation.[2][5] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and risk. The following workflow outlines the key steps from preparation to disposal.
Caption: General workflow for safely handling this compound.
Experimental Protocols
Working with Solid this compound:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly. Ensure the container is appropriately sized to avoid splashes.
Working with this compound in Solution:
-
Handling: Always handle solutions of this compound within a chemical fume hood.
-
Pipetting: Use a mechanical pipetting device. Never pipette by mouth.[6]
-
Storage: Store solutions in clearly labeled, tightly sealed containers. For long-term storage, follow any specific recommendations for the compound, such as refrigeration or protection from light.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7][8][9]
-
Waste Segregation: All materials that come into contact with this compound, including gloves, weigh paper, pipette tips, and excess solution, should be considered hazardous waste.[10]
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other chemical wastes unless compatibility is known.[5]
-
Disposal: All waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[7][11] Do not pour any waste containing this compound down the drain.[5]
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Do not attempt to clean up a significant spill without proper training and equipment.
References
- 1. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 2. twu.edu [twu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pozescaf.com [pozescaf.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. unomaha.edu [unomaha.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
